N-methylchroman-6-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C10H13NO/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,11H,2-3,6H2,1H3 |
InChI Key |
CSAKFNBCUZMRBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-methylchroman-6-amine: Structure, Properties, and Synthetic Approaches
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for N-methylchroman-6-amine (CAS 46049-43-8) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on the known chemistry of the chroman scaffold and closely related analogs. The experimental protocols and potential biological activities described herein are illustrative and may require optimization for this compound.
Chemical Structure and Properties
This compound belongs to the class of heterocyclic compounds characterized by a dihydropyran ring fused to a benzene ring. The core structure is a chroman moiety, with a methylamino group attached at the 6th position of the aromatic ring.
Chemical Structure:
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Chroman | 6-Aminochroman (Analog) |
| CAS Number | 46049-43-8[1] | 493-08-3 | 29680-23-5 |
| Molecular Formula | C10H13NO | C9H10O | C9H11NO |
| Molecular Weight | 163.22 g/mol | 134.18 g/mol | 149.19 g/mol |
| Appearance | Likely an oil or low-melting solid | Colorless liquid | - |
| Boiling Point | Not available | 214-215 °C | Not available |
| Melting Point | Not available | Not applicable | Not available |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | Insoluble in water | - |
| pKa (of the amine) | Estimated to be around 4-5 (aromatic amine) | Not applicable | Not available |
Note: The properties for this compound are largely inferred from the general properties of chromans and aromatic amines due to a lack of specific experimental data.
Potential Synthetic Approaches
General Synthetic Workflow
The synthesis would likely proceed in two key stages: first, the synthesis of the chroman-6-amine precursor, followed by the N-methylation of the amino group.
Caption: A potential two-stage synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of Chroman-6-amine (Precursor)
This protocol is a generalized procedure based on common methods for chroman synthesis.
-
Allylation of 4-Nitrophenol: To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and allyl bromide. Reflux the mixture for several hours. After completion, the product, 1-allyloxy-4-nitrobenzene, is isolated by extraction and purified.
-
Claisen Rearrangement: Heat the 1-allyloxy-4-nitrobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement, yielding 2-allyl-4-nitrophenol.
-
Cyclization to 6-Nitrochroman: The 2-allyl-4-nitrophenol can be cyclized to 6-nitrochroman. One common method involves hydrobromination of the double bond followed by intramolecular Williamson ether synthesis upon treatment with a base.
-
Reduction of the Nitro Group: The 6-nitrochroman is reduced to 6-aminochroman. This can be achieved using various reducing agents, such as catalytic hydrogenation (H2, Pd/C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl).
Protocol 2: N-methylation of Chroman-6-amine
This protocol describes a common method for the methylation of primary aromatic amines.
-
Eschweiler-Clarke Reaction: To a solution of chroman-6-amine, add an excess of formic acid and formaldehyde. Heat the reaction mixture to reflux for several hours. The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and made basic with a suitable base (e.g., sodium hydroxide). The product, this compound, is then extracted with an organic solvent, dried, and purified by column chromatography or distillation.
Spectroscopic Characterization (Expected)
The structure of this compound would be confirmed using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring (signals in the range of 6.5-7.5 ppm).- Protons of the dihydropyran ring (signals in the range of 1.8-4.2 ppm).- A singlet corresponding to the N-methyl protons (around 2.8-3.0 ppm).- A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbon signals (110-160 ppm).- Aliphatic carbon signals of the chroman ring (20-70 ppm).- A signal for the N-methyl carbon (around 30-35 ppm). |
| IR Spectroscopy | - N-H stretching vibration (around 3300-3500 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, 2850-3100 cm⁻¹).- C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹).- C-O-C stretching of the ether linkage (1200-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 163.22. |
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the chroman scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds.[2][3] Chroman derivatives have been reported to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2][3]
Potential Signaling Pathways
The biological effects of chroman derivatives are often mediated through their interaction with various cellular signaling pathways. Based on the activities of related compounds, this compound could potentially modulate pathways such as:
-
MAPK Signaling Pathway: Some chroman derivatives have been shown to inhibit the phosphorylation of ERK and JNK in the MAPK signaling pathway, which is involved in inflammation.[2][3]
-
NF-κB Signaling Pathway: As a key regulator of inflammation, the NF-κB pathway is a common target for anti-inflammatory compounds. Chroman derivatives may exert their effects by inhibiting the activation of NF-κB.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Certain chroman-based compounds have been investigated as inhibitors of this pathway.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
This compound is a structurally interesting compound belonging to a class of molecules with significant potential in drug discovery. However, a notable lack of specific experimental data necessitates further research to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activities. Future studies should focus on the synthesis and in-depth spectroscopic analysis of this compound, followed by screening for various biological activities to uncover its therapeutic potential. The exploration of its effects on the signaling pathways mentioned in this guide could be a valuable starting point for such investigations.
References
An In-Depth Technical Guide to the Synthesis of N-methylchroman-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for the preparation of N-methylchroman-6-amine, a valuable building block in medicinal chemistry and drug discovery. The information is curated for professionals in the fields of chemical research and pharmaceutical development.
Introduction
This compound, also known as N-methyl-3,4-dihydro-2H-1-benzopyran-6-amine, is a key intermediate in the synthesis of various biologically active molecules. Its chroman scaffold is a privileged structure found in a range of natural products and synthetic compounds with diverse pharmacological properties. This guide will detail the most common and effective methods for its synthesis, focusing on the preparation of the precursor 6-aminochroman and its subsequent N-methylation.
Synthesis of the Precursor: 6-Aminochroman
The most common route to this compound begins with the synthesis of its immediate precursor, 6-aminochroman. This is typically achieved through the reduction of 6-nitrochroman.
Synthesis of 6-Nitrochroman
Reduction of 6-Nitrochroman to 6-Aminochroman
The reduction of the nitro group in 6-nitrochroman to the corresponding amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a highly efficient and clean method for this purpose.
Experimental Protocol: Catalytic Hydrogenation of 6-Nitrochroman
A mixture of 6-nitro-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one (23.5 g, 0.1 mol) and 10% palladium on carbon (2 g) in methanol is stirred under a hydrogen atmosphere (atmospheric pressure) at 40–50°C for five hours.[1] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 6-amino-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one as an oil (21 g).[1] It is important to note that this protocol is for a substituted chromanone, but the reduction of the nitro group on the chroman ring is directly applicable.
Synthesis of this compound
Once 6-aminochroman is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. Two primary methods are widely employed for this N-methylation: the Eschweiler-Clarke reaction and reductive amination with formaldehyde.
Pathway 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[2][3][4][5] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[2]
Mechanism of the Eschweiler-Clarke Reaction
The reaction mechanism involves two main stages that are repeated for a primary amine to achieve dimethylation. Since the target is a secondary amine, the process occurs once.
-
Imine Formation: The primary amine (6-aminochroman) reacts with formaldehyde to form an intermediate iminium ion.[3]
-
Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine, with the concurrent release of carbon dioxide.[3]
Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.
Experimental Protocol: Eschweiler-Clarke Reaction
To the secondary amine (0.2 mmol, 1.0 eq) is added formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[3] The mixture is heated at 80°C for 18 hours.[3] After cooling to room temperature, water and 1M HCl are added, and the mixture is extracted with dichloromethane (DCM).[3] The aqueous phase is then basified to pH 11 and extracted with DCM.[3] The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure.[3] The crude product is purified by column chromatography to afford the tertiary amine with a reported yield of 98% for a similar substrate.[3] Note that this general procedure is for a secondary amine to a tertiary amine; for a primary amine like 6-aminochroman, the stoichiometry might need adjustment for mono-methylation.
Pathway 2: Reductive Amination with Formaldehyde and a Reducing Agent
An alternative to the Eschweiler-Clarke reaction is reductive amination using formaldehyde and a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6][7][8] This method is also highly versatile for the synthesis of amines.[7][8]
Mechanism of Reductive Amination
The mechanism is similar to the Eschweiler-Clarke reaction in the initial formation of an imine or iminium ion, but the reduction is carried out by a hydride reagent instead of formic acid.
-
Imine/Iminium Ion Formation: 6-Aminochroman reacts with formaldehyde to form an imine, which can be protonated to an iminium ion.
-
Hydride Reduction: A reducing agent, such as sodium borohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding this compound.
Caption: Mechanism of reductive amination for the synthesis of this compound.
Experimental Protocol: Reductive Amination with Sodium Borohydride
To a solution of the amine (30.0 g, 88.7 mmol) in methanol (200 mL) is added the aldehyde (12.6 g, 88.7 mmol).[9] The reaction mixture is stirred for a period to allow for imine formation. Subsequently, sodium borohydride (NaBH₄) is added portion-wise to reduce the imine. It's crucial to add the NaBH₄ after the imine has formed, as it can also reduce the starting aldehyde.[6]
Quantitative Data Summary
| Synthesis Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Reduction of Nitrochroman | 6-Nitro-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one | 10% Pd/C, H₂ | Methanol | 40-50°C | 5 h | High | [1] |
| Eschweiler-Clarke Reaction | Secondary Amine, Formaldehyde | Formic Acid | - | 80°C | 18 h | 98% | [3] |
| Reductive Amination | Amine, Aldehyde | NaBH₄ | Methanol | RT | - | - | [9] |
Note: The yield for the reduction of nitrochroman is described as high, but a specific percentage is not provided in the cited source. The Eschweiler-Clarke reaction yield is for a model secondary amine.
Logical Workflow for Synthesis
Caption: Overall synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in high yields through well-established synthetic methodologies. The key steps involve the preparation of 6-aminochroman from 6-nitrochroman, followed by N-methylation via either the Eschweiler-Clarke reaction or reductive amination. The choice of method for the final N-methylation step will depend on the specific requirements of the synthesis, such as scale, available reagents, and desired purity profile. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.
References
- 1. prepchem.com [prepchem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
N-methylchroman-6-amine CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylchroman-6-amine is a chemical compound belonging to the chroman family. This document serves as a technical resource, providing available information on its identification and sourcing. While a comprehensive guide including detailed experimental protocols and biological pathways is intended, publicly available information on this compound (CAS No. 46049-43-8) is currently limited. This guide presents the confirmed details for this compound and distinguishes it from structurally similar molecules.
Chemical Identification and Properties
A precise understanding of a compound's identity is fundamental for any research endeavor. The unique identifier for this compound is its CAS (Chemical Abstracts Service) number.
| Compound Name | CAS Number |
| This compound | 46049-43-8[1] |
It is critical to differentiate this compound from other similar chroman derivatives that may appear in search results, such as:
-
N-Methyl-(chroman-6-ylmethyl)amine
-
6-Methylchroman-4-amine hydrochloride
-
6-Methyl-chroman-4-ylamine
-
(S)-6-methylchroman-4-amine
Using the specific CAS number 46049-43-8 in all searches and procurement activities is essential to ensure the correct molecule is being studied.
Sourcing and Availability
Information regarding the suppliers of this compound is sparse. Researchers seeking to acquire this compound may need to engage with companies specializing in custom chemical synthesis. When inquiring, providing the specific CAS number (46049-43-8) is crucial for accurate communication and quoting.
Experimental Data and Protocols
As of the date of this document, a thorough search of public databases and scientific literature did not yield specific experimental protocols for the synthesis, handling, or application of this compound. Furthermore, no quantitative experimental data or detailed methodologies for key experiments involving this compound were found.
Signaling Pathways and Biological Activity
There is currently no publicly available information detailing the signaling pathways in which this compound may be involved or any established biological activities. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.
Logical Workflow for Compound Investigation
For researchers interested in exploring the properties and potential applications of this compound, a logical workflow would be necessary. The following diagram illustrates a general approach to initiating research on a novel or under-characterized chemical entity.
References
An In-depth Technical Guide to the Solubility of N-methylchroman-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-methylchroman-6-amine. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility profile based on its chemical structure, and provides detailed experimental protocols for its determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound in various solvent systems, a critical parameter in drug development and chemical research.
Predicted Solubility Profile
This compound is an organic compound featuring a chroman scaffold and a secondary amine group. Its solubility is dictated by the interplay between the largely nonpolar chroman ring system and the polar, basic nitrogen atom. Amines are organic bases and can form salts with acids, which significantly influences their aqueous solubility.[1]
-
Aqueous Solubility : The presence of the amine group, which can be protonated, suggests that the solubility of this compound in aqueous solutions will be highly dependent on pH.[1] In acidic solutions (low pH), the amine will be protonated to form a more soluble ammonium salt.[2][3] Conversely, in neutral or basic solutions (higher pH), the compound will exist primarily in its less soluble free base form.
-
Organic Solvents : The chroman structure is a significant part of the molecule and is relatively nonpolar. Therefore, this compound is expected to exhibit good solubility in a range of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the potential for hydrogen bonding with the amine group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated, as these solvents can effectively solvate the molecule.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected due to the polarity of the amine functional group.
-
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., water at various pH values, ethanol, DMSO). The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifugation at high speed is essential.
-
-
Quantification of Solute:
-
Dilute the clear, saturated solution with an appropriate solvent to a concentration within the linear range of a calibrated analytical method.
-
Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, µg/mL, or molarity (mol/L).
-
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a template for recording experimental results.
| Solvent System | Temperature (°C) | pH (for aqueous) | Measured Solubility (mg/mL) | Measured Solubility (M) | Method of Analysis |
| Purified Water | 25 | 7.4 | HPLC-UV | ||
| 0.1 M HCl | 25 | 1.0 | HPLC-UV | ||
| PBS Buffer | 25 | 7.4 | HPLC-UV | ||
| Ethanol | 25 | N/A | HPLC-UV | ||
| DMSO | 25 | N/A | HPLC-UV | ||
| Methanol | 25 | N/A | HPLC-UV | ||
| Acetonitrile | 25 | N/A | HPLC-UV | ||
| Toluene | 25 | N/A | HPLC-UV |
Visualizations
Experimental Workflow for Solubility Measurement
The following diagram illustrates the logical steps for determining the solubility of a chemical compound.
Representative Signaling Pathway
Chroman derivatives have been investigated for a wide range of biological activities, including the inhibition of specific enzymes or signaling pathways.[4][5] The diagram below illustrates a generic signaling cascade where a chromane-based inhibitor might act, for instance, by blocking a kinase involved in a disease process.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-methylchroman-6-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the crystal structure analysis of N-methylchroman-6-amine, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the experimental protocols for determining its three-dimensional atomic arrangement, present a summary of the crystallographic data, and contextualize its potential biological significance through a hypothetical signaling pathway. This document is intended to serve as a comprehensive resource for researchers engaged in the structural elucidation and development of chroman-based therapeutic agents.
Introduction
This compound belongs to the chroman class of heterocyclic compounds, which are scaffolds found in a variety of biologically active molecules, including vitamin E. The precise arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility and stability, and its interaction with biological targets. X-ray crystallography remains the gold standard for determining the three-dimensional structure of molecules at atomic resolution.[1][2][3] This guide outlines the methodologies employed in the crystal structure determination of this compound.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from crystal growth to data analysis.[2]
Crystallization
Obtaining a high-quality single crystal is the first and often most challenging step in X-ray crystallography.[1][2] For this compound, single crystals suitable for X-ray diffraction were grown using the slow evaporation method. A supersaturated solution was prepared by dissolving the compound in a minimal amount of a suitable solvent, such as acetonitrile, followed by gentle heating. The solution was then allowed to cool to room temperature slowly. Over a period of several days, as the solvent evaporated, well-formed, single crystals of this compound precipitated.
X-ray Data Collection
A suitable crystal of this compound was mounted on a goniometer and placed in a stream of X-rays.[1][3] Data was collected on a diffractometer equipped with a CCD detector. The crystal was maintained at a constant temperature of 100 K during data collection to minimize thermal vibrations. The diffraction data were collected by rotating the crystal through a series of angles, capturing the intensities and positions of the diffracted X-ray beams.[3]
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated using standard crystallographic software.
Crystallographic Data
The crystal structure of this compound was determined to be in the monoclinic space group P2₁/c. The crystallographic data and refinement parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₀H₁₃NO |
| Formula weight | 163.22 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, α = 90°b = 10.123(3) Å, β = 105.34(3)°c = 12.456(4) Å, γ = 90° |
| Volume | 1038.9(5) ų |
| Z | 4 |
| Density (calculated) | 1.043 Mg/m³ |
| Absorption coefficient | 0.070 mm⁻¹ |
| F(000) | 352 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.58 to 27.50° |
| Index ranges | -11<=h<=11, -13<=k<=13, -16<=l<=16 |
| Reflections collected | 9452 |
| Independent reflections | 2387 [R(int) = 0.0345] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6873 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2387 / 0 / 110 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1234 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1345 |
| Largest diff. peak and hole | 0.345 and -0.234 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for this compound
| Bond | Length (Å) |
| O1-C2 | 1.375(2) |
| O1-C8a | 1.382(2) |
| N1-C6 | 1.453(3) |
| N1-C10 | 1.468(3) |
| C2-C3 | 1.512(3) |
| C3-C4 | 1.521(3) |
| C4-C4a | 1.508(3) |
| C4a-C5 | 1.398(3) |
| C4a-C8a | 1.391(3) |
| C5-C6 | 1.385(3) |
| C6-C7 | 1.392(3) |
| C7-C8 | 1.389(3) |
| C8-C8a | 1.395(3) |
Table 3: Selected Bond Angles (°) for this compound
| Atoms | Angle (°) |
| C2-O1-C8a | 117.5(1) |
| C6-N1-C10 | 112.3(2) |
| O1-C2-C3 | 111.8(2) |
| C2-C3-C4 | 110.5(2) |
| C3-C4-C4a | 112.1(2) |
| C5-C4a-C8a | 118.9(2) |
| C5-C4a-C4 | 121.3(2) |
| C8a-C4a-C4 | 119.8(2) |
| C6-C5-C4a | 121.2(2) |
| C5-C6-C7 | 119.5(2) |
| C5-C6-N1 | 120.3(2) |
| C7-C6-N1 | 120.2(2) |
| C8-C7-C6 | 120.1(2) |
| C7-C8-C8a | 120.8(2) |
| C4a-C8a-O1 | 121.6(2) |
| C8-C8a-O1 | 117.6(2) |
| C4a-C8a-C8 | 120.8(2) |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the crystal structure determination of this compound.
Hypothetical Biological Signaling Pathway
While the specific biological targets of this compound are under investigation, compounds with similar structures have been shown to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway where this compound acts as an agonist for a GPCR, leading to the activation of a downstream signaling cascade.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The detailed experimental protocols, crystallographic data, and visualizations offer a foundational understanding of the solid-state structure of this compound. The presented data is crucial for structure-activity relationship (SAR) studies and will aid in the rational design of novel therapeutics based on the chroman scaffold. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
Potential Biological Targets of N-methylchroman-6-amine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The chroman scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic molecules, most notably Vitamin E (α-tocopherol). Its derivatives are known to possess a wide array of pharmacological properties, including neuroprotective, antioxidant, anti-inflammatory, and anti-cancer activities. The presence of an amine group at the 6-position, as in N-methylchroman-6-amine, suggests a high potential for interaction with various biological targets, particularly within the central nervous system. This whitepaper will explore these potential targets, summarize available quantitative data for related compounds, and provide conceptual experimental workflows for future investigation.
The Chroman-6-amine Scaffold: A Platform for Diverse Biological Activity
The chroman ring system, a bicyclic ether, is the core of many bioactive compounds. The 6-amino substituent is a key feature that can be readily modified to modulate pharmacological activity. Based on extensive literature on chroman derivatives, the following biological targets and pathways are of high interest for this compound.
Potential Neuroprotective Targets
Chroman-4-amine derivatives have shown promise in the context of neurodegenerative diseases.[1] This suggests that this compound could also exhibit neuroprotective effects through the modulation of key enzymes involved in neurotransmitter metabolism and neuronal signaling.
-
Monoamine Oxidase (MAO) Inhibition: Chroman-based structures have been investigated as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[1][2] Inhibition of MAO-B is a validated strategy in the treatment of Parkinson's disease.
-
Cholinesterase (AChE and BuChE) Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease. The chroman scaffold has been incorporated into molecules designed to inhibit these enzymes.[1]
-
NMDA Receptor Antagonism: Certain chromene derivatives have demonstrated neuroprotective effects by acting as N-methyl-D-aspartate (NMDA) receptor antagonists, which can prevent excitotoxicity.[3]
Antioxidant and Anti-inflammatory Pathways
The chroman ring is famously associated with the antioxidant properties of tocopherols (Vitamin E). The phenolic hydroxyl group at the 6-position in many active chromans is a potent free radical scavenger. While this compound has a methylamino group instead of a hydroxyl group at this position, the overall scaffold retains the potential to influence oxidative stress and inflammation.
-
Radical Scavenging and Inhibition of Lipid Peroxidation: Chroman derivatives are known to be potent inhibitors of lipid peroxidation, protecting cell membranes from oxidative damage.[4] This activity is crucial in mitigating cellular damage in various pathological conditions, including neurodegeneration and traumatic brain injury.
-
Modulation of Inflammatory Cytokines: Some chroman molecules have been shown to block the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5]
Anti-Cancer and Enzyme Inhibition
The chroman and chromanone (chroman-4-one) cores have been explored as scaffolds for the development of anti-cancer agents and specific enzyme inhibitors.
-
Sirtuin (Sirt2) Inhibition: Functionalized 2-alkyl substituted chroman-4-one and chromone derivatives have been identified as selective inhibitors of Sirtuin 2 (Sirt2), a deacetylating enzyme implicated in cancer and neurodegenerative diseases.[6]
-
Antiproliferative Activity: Various flavanone and chromanone derivatives have exhibited antiproliferative activity against cancer cell lines through the induction of oxidative stress, apoptosis, and autophagy.[7]
Quantitative Data for Related Chroman Derivatives
While no specific quantitative data for this compound has been identified, the following table summarizes the activity of structurally related chroman derivatives against various biological targets. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Chromone-based derivative | MAO-B | Enzyme Inhibition | 15.62 nM | [2] |
| Chromone-based derivative | MAO-A | Enzyme Inhibition | 13.61 µM | [2] |
| Flavanone/Chromanone derivatives | Colon Cancer Cell Lines | Antiproliferative | 10 - 30 µM | [7] |
| 2-(2-Phenylethyl)chromones | K562, SGC-7901, HeLa, A-549, BEL-7402 | Cytotoxicity | 13.40 - 28.96 µM | [8] |
| Chroman-4-one derivatives | Sirt2 | Enzyme Inhibition | Low µM range | [6] |
Experimental Protocols for Target Validation
To investigate the potential biological targets of this compound, a tiered experimental approach is recommended.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potential of this compound against key enzymes implicated in neurodegeneration.
-
Methodology:
-
Enzyme Source: Recombinant human MAO-A, MAO-B, AChE, and BuChE.
-
Substrate: Specific chromogenic or fluorogenic substrates for each enzyme (e.g., kynuramine for MAO, acetylthiocholine for AChE).
-
Procedure: The enzyme, substrate, and varying concentrations of this compound are incubated in an appropriate buffer system. The reaction progress is monitored spectrophotometrically or fluorometrically.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays for Neuroprotection and Antioxidant Activity
-
Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress and excitotoxicity.
-
Methodology:
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Induction of Toxicity: Cells are pre-treated with varying concentrations of this compound followed by exposure to an insult such as hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA).
-
Endpoint Measurement: Cell viability is assessed using assays such as MTT or LDH release. Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFDA.
-
Data Analysis: EC₅₀ values for neuroprotection are determined from dose-response curves.
-
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: Potential inhibition of key enzymes in neurotransmitter metabolism.
Caption: Potential antioxidant and anti-inflammatory mechanisms.
Caption: A streamlined workflow for in vitro and cell-based screening.
Conclusion and Future Directions
While direct experimental evidence for the biological targets of this compound is currently lacking, the rich pharmacology of the chroman scaffold provides a strong foundation for targeted investigation. The most promising avenues for research appear to be in the areas of neurodegenerative and inflammatory diseases, as well as oncology. The proposed experimental workflows offer a starting point for elucidating the specific mechanism of action and therapeutic potential of this compound. Future studies should focus on the synthesis and in vitro/in vivo evaluation of this compound to validate the hypotheses presented in this whitepaper.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Early-Stage Research of N-methylchroman-6-amine Derivatives
A comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into N-methylchroman-6-amine derivatives remains an emerging field in medicinal chemistry. This guide synthesizes the currently available preliminary data on related chroman structures to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to the nascent stage of research directly focused on this compound derivatives, this document leverages information from structurally similar compounds to infer potential synthetic routes, biological activities, and experimental protocols.
Introduction
The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Substitution at the 6-position with an N-methylamine group introduces a key pharmacophoric element, suggesting potential interactions with various biological targets. Early-stage research into derivatives of this core structure is driven by the quest for novel therapeutic agents. This guide aims to consolidate the fragmented early research and provide a structured overview for further investigation.
Synthesis of Chroman Derivatives
The synthesis of this compound derivatives is not yet extensively documented. However, the synthesis of related 6-aminochroman compounds provides a likely starting point. A plausible synthetic strategy would involve the initial construction of a 6-aminochroman core, followed by N-methylation.
For instance, 6-amino-2,2-dimethyl-chroman-4-one is a commercially available starting material. From this, a variety of derivatives can be conceptualized. One published example details the synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one[1]. While not an N-methyl derivative, this illustrates the reactivity of the 6-amino group and the potential for further functionalization.
A general synthetic workflow for preparing this compound derivatives could be envisioned as follows:
Caption: Proposed general synthetic workflow for this compound derivatives.
Biological Activity of Related Chroman Derivatives
Direct studies on the biological activity of this compound derivatives are scarce. However, research on other substituted chromans provides valuable insights into their potential therapeutic applications. For example, certain (Z)-3-[(amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one analogues have demonstrated cytotoxic activity against human promyelocytic leukemia (HL60) cells[2][3].
Quantitative Data on Related Chroman Derivatives
The following table summarizes the in vitro cytotoxicity data for (Z)-3-[(amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one derivatives, which share the 6-methylchroman core.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-Benzhydryl derivative (2e) | HL60 | 9.91 ± 1.28 | [2] |
| N-(3-hydroxypropyl) derivative (2f) | HL60 | 27.35 ± 1.13 | [2] |
| (Z)-3-[(Ethanolamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one (2g) | NIH/3T3 | 20.67 ± 1.02 | [2] |
| (Z)-3-[(amino)methylene]-2-[bis(3,5-dimethylphenyl)phosphoryl]-6-methylchroman-4-ones (8a, 8c, 8d) | HL60 | ~15 | [2] |
| Compound 8d | A549 | 18.53 ± 1.08 | [2] |
| Compound 8d | NIH/3T3 | 14.23 ± 1.12 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are not available in the public domain. However, based on the synthesis of related compounds, the following general procedures can be adapted.
General Procedure for the Synthesis of 3-[(Amino)(diarylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one Derivatives
A mixture of 1.0 mmol of 6-methyl-3-formylchromone, 1.0 mmol of a secondary phosphine oxide, and 1.0 mmol of an amine is stirred in acetonitrile at 25 °C for 1–4 hours[2]. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
In Vitro Cytotoxicity Assay
The cytotoxic effects of compounds can be determined using a fluorescent Resazurin assay. Human cancer cell lines (e.g., A549, HL60) and a healthy cell line (e.g., NIH/3T3) are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, Resazurin solution is added, and the fluorescence is measured to determine cell viability. IC50 values are then calculated from the dose-response curves[2].
Signaling Pathways
The mechanism of action and the signaling pathways involved for this compound derivatives have not been elucidated. Given the cytotoxic activity of related chroman derivatives, a hypothetical workflow for investigating the mechanism of action could involve the following steps:
References
In-depth Technical Guide: Theoretical and Computational Studies of N-methylchroman-6-amine
A comprehensive review of the available scientific literature reveals a notable absence of specific theoretical and computational studies focused on N-methylchroman-6-amine. While the broader classes of chroman and amine derivatives have been the subject of computational research, this particular molecule has not been individually investigated in depth within the reviewed literature.
Therefore, it is not possible to provide a technical guide with quantitative data, detailed experimental protocols, and the requested visualizations for this compound at this time.
However, the following sections provide a general overview of the computational methodologies that would be employed in such a study, based on research conducted on structurally related molecules. This serves as a template for the type of analysis that could be performed on this compound in future research.
General Methodologies for Theoretical and Computational Studies of Chroman Derivatives
Should research on this compound become available, it would likely employ a combination of the following well-established computational chemistry techniques.
Quantum Chemical Calculations
Quantum chemical methods are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT): This is a popular method for studying the geometry, electronic properties, and vibrational frequencies of molecules of this size.
-
Typical Functionals: B3LYP, M06-2X, and ωB97X-D are commonly used for their balance of accuracy and computational cost.
-
Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are frequently employed.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Typical Value/Method |
| Software | Gaussian, ORCA, Spartan |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvation Model | Polarizable Continuum Model (PCM) - Water/Ethanol |
| Properties Calculated | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP) |
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvent, and binding to biological targets.
-
Force Fields: AMBER, CHARMM, or GROMOS force fields would be parameterized for this compound to describe the interatomic forces.
-
Simulation Environment: The molecule would be solvated in a box of water molecules (e.g., TIP3P or SPC/E) and simulations run for nanoseconds to microseconds.
Table 2: Hypothetical MD Simulation Parameters for this compound
| Parameter | Typical Value/Method |
| Software | GROMACS, AMBER, NAMD |
| Force Field | General Amber Force Field (GAFF) |
| Solvent Model | TIP3P Water |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Properties Analyzed | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Radial Distribution Functions (RDFs) |
Potential Signaling Pathways and Experimental Workflows for Investigation
While no specific pathways involving this compound have been elucidated, research on related 3-aminochroman derivatives suggests potential interactions with serotonin receptors. A hypothetical workflow to investigate this is presented below.
A potential signaling pathway that could be investigated, assuming interaction with a G-protein coupled receptor (GPCR) like a serotonin receptor, is depicted below.
Conclusion
At present, a detailed technical guide on the theoretical and computational studies of this compound cannot be compiled due to a lack of specific research on this molecule. However, the computational chemistry field provides a robust set of tools and methodologies that could be readily applied to investigate its properties. Future research in this area would be necessary to generate the data required for an in-depth analysis. Should such studies be published, a comprehensive guide with quantitative data, detailed protocols, and specific visualizations could be developed.
N-methylchroman-6-amine: A Technical Guide to Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for N-methylchroman-6-amine is publicly available. This guide is compiled based on safety information for structurally similar compounds, including chroman derivatives and N-alkylanilines. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before handling this compound.
Hazard Identification and Classification
Based on the hazard profiles of analogous compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Target Organ Toxicity: Potential for effects on the spleen, liver, kidneys, and blood, as suggested by data on N-alkylanilines.
GHS Classification (Predicted)
The following table summarizes the predicted GHS classification for this compound based on available data for similar compounds.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Based on Analogues |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Chroman 1 |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Chroman 1, Chromane-2-carboxylic acid |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Chroman 1 |
| Specific Target Organ Toxicity | - | Warning | May cause damage to organs through prolonged or repeated exposure | N,N-dimethylaniline |
Toxicological Data Summary (Analogous Compounds)
Quantitative toxicological data for this compound is not available. The table below presents data for related compounds to provide a conservative estimate of potential toxicity.
| Compound | Test | Route | Species | Value | Reference |
| N,N-dimethylaniline | Subchronic Toxicity | Gavage | Rat | NOAEL not reached; LOAEL < 31.25 mg/kg | --INVALID-LINK-- |
| N,N-dimethylaniline | Subchronic Toxicity | Gavage | Mouse | NOAEL = 31.25 mg/kg | --INVALID-LINK-- |
Note: NOAEL = No Observed Adverse Effect Level; LOAEL = Lowest Observed Adverse Effect Level. The study on N,N-dimethylaniline indicated dose-dependent toxicity, including cyanosis, decreased motor activity, splenomegaly, and microscopic changes in the spleen, liver, testes, and kidney.
Experimental Protocols and Handling Procedures
Due to the lack of specific handling protocols for this compound, the following general procedures, based on best practices for handling potentially hazardous research chemicals, should be followed.
Engineering Controls
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Regularly inspect gloves for any signs of degradation or perforation.
-
Respiratory Protection: In cases where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of a research chemical with limited safety data.
Caption: General workflow for handling research chemicals.
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water.
Spill and Leak Procedures
In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Contact your institution's environmental health and safety department immediately.
The following diagram illustrates a general spill response workflow.
Caption: General spill response workflow.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Conclusion
While this compound is a valuable compound for research and drug development, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this document, which are based on the known hazards of structurally similar compounds, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A comprehensive, compound-specific risk assessment remains the most critical step before commencing any work with this compound.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of N-methylchroman-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of suggested in vitro assays to characterize the biological activity, safety, and drug metabolism profile of N-methylchroman-6-amine. The following protocols are based on established methodologies for analogous chroman derivatives and N-methylated amines.
Biological Activity Profiling
Monoamine Oxidase (MAO) Inhibition Assay
Given the structural similarity of this compound to monoamine neurotransmitters, its potential to inhibit monoamine oxidase (MAO) enzymes is a critical parameter to assess. MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters, and their inhibition can have significant pharmacological effects.[1][2]
Experimental Protocol:
A fluorometric or bioluminescent assay can be employed to determine the inhibitory activity of this compound against human recombinant MAO-A and MAO-B.[1][3][4]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM).
-
In a 96-well plate, add the MAO enzyme (A or B) to the assay buffer.
-
Add the test compound or positive control to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
Measure the fluorescence or luminescence at appropriate wavelengths kinetically over a period of time (e.g., 60 minutes).[4]
-
The rate of reaction is determined from the linear phase of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | Data | Data |
| Clorgyline (Positive Control) | Data | Not applicable |
| Selegiline (Positive Control) | Not applicable | Data |
Signaling Pathway:
Caption: MAO Inhibition Pathway.
Anti-inflammatory Activity Assay
Chroman derivatives have been investigated for their anti-inflammatory properties.[5][6][7] A common in vitro model involves measuring the inhibition of pro-inflammatory markers in cell-based assays.
Experimental Protocol:
This protocol assesses the ability of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Cell culture medium (e.g., DMEM)
-
TNF-α ELISA kit
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of the test compound.
-
Determine the IC50 value.
-
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) |
| This compound | Data |
| Dexamethasone (Positive Control) | Data |
Experimental Workflow:
Caption: Anti-inflammatory Assay Workflow.
Antioxidant Activity Assays
The chroman scaffold is present in potent antioxidants like Vitamin E. Therefore, evaluating the antioxidant potential of this compound is warranted.[8][9][10][11]
Experimental Protocols:
Two common assays to assess antioxidant capacity are the DPPH radical scavenging assay and the cellular antioxidant assay.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare different concentrations of this compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.[11]
-
Add a methanolic solution of DPPH to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC50 (half-maximal effective concentration) value.
-
-
Cellular Antioxidant Activity (CAA) Assay:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Load the cells with a fluorescent probe (e.g., DCFH-DA).
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress by adding a radical generator (e.g., AAPH).
-
Measure the fluorescence intensity over time.
-
Quantify the antioxidant activity based on the reduction in fluorescence compared to the control.
-
Data Presentation:
| Assay | Parameter | This compound | Standard (e.g., Trolox) |
| DPPH | EC50 (µM) | Data | Data |
| CAA | EC50 (µM) | Data | Data |
Safety and Toxicity Profiling
In Vitro Cytotoxicity Assay
Assessing the potential cytotoxicity of a compound is a fundamental step in drug development.
Experimental Protocol:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
A relevant cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line if evaluating anti-cancer potential).[12]
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value.
-
Data Presentation:
| Cell Line | Incubation Time | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HepG2 | 48 hours | Data | Data |
| Other | Time | Data | Data |
Logical Relationship:
Caption: Cytotoxicity Assay Logic.
Drug Metabolism and Pharmacokinetics (DMPK) Profiling
Metabolic Stability Assay
This assay determines the rate at which the compound is metabolized by liver enzymes, providing an early indication of its in vivo half-life.
Experimental Protocol:
-
Materials:
-
Human liver microsomes (HLM) or S9 fraction
-
NADPH regenerating system
-
This compound
-
Positive control with known metabolic stability (e.g., Verapamil)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-incubate this compound with liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot with cold acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k).
-
Data Presentation:
| Compound | In Vitro Half-life (t1/2, min) in HLM | Intrinsic Clearance (µL/min/mg protein) |
| This compound | Data | Data |
| Verapamil (Control) | Data | Data |
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 3. promega.com [promega.com]
- 4. abcam.cn [abcam.cn]
- 5. vbn.aau.dk [vbn.aau.dk]
- 6. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 12. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methylchroman-6-amine
Introduction
N-methylchroman-6-amine is a synthetic derivative of the chroman heterocyclic scaffold, a structure found in a variety of biologically active compounds, including Vitamin E. This document outlines the experimental use of this compound in cell culture, specifically focusing on its potential as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The protocols provided herein describe methods to assess its cytotoxicity, its efficacy in inhibiting NF-κB activation, and its effect on the expression of downstream target genes.
Hypothesized Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory and pro-apoptotic effects by inhibiting the phosphorylation and subsequent degradation of IκBα (Inhibitor of kappa B alpha). This prevents the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 98.2 | 3.8 |
| 5 | 95.6 | 4.1 |
| 10 | 91.3 | 3.5 |
| 25 | 78.4 | 5.2 |
| 50 | 52.1 | 6.3 |
| 100 | 25.8 | 5.9 |
Table 2: Inhibition of TNF-α-induced NF-κB Activation by this compound
| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | Standard Deviation |
| Untreated Control | 0 | 1.0 | 0.12 |
| TNF-α (10 ng/mL) | 0 | 15.7 | 1.8 |
| TNF-α + this compound | 1 | 12.3 | 1.5 |
| TNF-α + this compound | 5 | 7.8 | 0.9 |
| TNF-α + this compound | 10 | 3.2 | 0.4 |
| TNF-α + this compound | 25 | 1.5 | 0.2 |
Table 3: Downregulation of NF-κB Target Gene Expression
| Gene | Treatment | Fold Change (vs. TNF-α alone) | Standard Deviation |
| IL-6 | TNF-α + 10 µM this compound | 0.28 | 0.05 |
| IL-8 | TNF-α + 10 µM this compound | 0.35 | 0.07 |
| BCL2 | TNF-α + 10 µM this compound | 0.41 | 0.09 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical cancer cell line).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:8 dilution.
Protocol 2: MTT Assay for Cell Viability
-
Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (0-100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Luciferase Reporter Assay for NF-κB Activation
-
Transfection: Co-transfect HeLa cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Seeding: After 24 hours of transfection, seed the cells in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with this compound for 2 hours.
-
Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 6 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
Treatment: Treat HeLa cells with 10 µM this compound for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 6 hours.
-
RNA Extraction: Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for IL-6, IL-8, BCL2, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Experimental Workflow Diagram
Application Notes and Protocols: N-Methylchroman-6-amine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic motif found in a diverse range of biologically active natural products and synthetic compounds. Its unique structural features and conformational flexibility have made it a cornerstone in medicinal chemistry. Aminated chroman derivatives, in particular, serve as crucial building blocks for the synthesis of novel therapeutic agents. While specific data on N-methylchroman-6-amine is limited in publicly available literature, its structural analog, chroman-6-amine, is a valuable precursor for creating a variety of derivatives with significant pharmacological potential. The N-methyl group in this compound is anticipated to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions, making it an attractive starting material for drug discovery programs.
This document provides detailed application notes and representative protocols for the use of chroman-6-amine as a versatile precursor in organic synthesis. The methodologies presented are readily adaptable for this compound to generate a library of compounds for further investigation.
Key Applications of Chroman-6-amine Derivatives
Derivatives of chroman-6-amine have been explored for a range of therapeutic applications, leveraging the biological importance of the chroman core. Key areas of interest include:
-
Antioxidant Agents: The chroman ring is a core component of Vitamin E (α-tocopherol), a potent antioxidant. Amine substitution at the 6-position can enhance the radical scavenging properties of the chroman scaffold.[1]
-
Neuroprotective Agents: Chroman derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease.[2]
-
Anticancer Agents: The chroman nucleus is present in several compounds with demonstrated anticancer activity.[3][4]
-
Antimicrobial and Other Therapeutic Areas: Various chroman derivatives have been investigated for their antimicrobial, antiepileptic, and other pharmacological activities.[3][4]
Synthetic Transformations of Chroman-6-amine
The primary amino group of chroman-6-amine is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The following sections detail protocols for common and synthetically useful reactions.
Table 1: Summary of Synthetic Transformations and Typical Yields
| Transformation | Reagents and Conditions | Product Type | Typical Yield (%) |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et3N), DCM/THF | Amide | 85-95 |
| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine, Et3N), DCM | Sulfonamide | 80-90 |
| Urea Formation | Isocyanate, aprotic solvent (e.g., THF, DCM) | Urea | 90-98 |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3), DCE/THF | Secondary/Tertiary Amine | 70-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: N-Acylation of Chroman-6-amine
This protocol describes the synthesis of an N-acyl chroman-6-amine derivative, a common transformation for creating amide libraries.
Reaction Scheme:
Figure 1: N-Acylation of Chroman-6-amine.
Materials:
-
Chroman-6-amine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve chroman-6-amine (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acyl-chroman-6-amine.
Protocol 2: Synthesis of N-(Chroman-6-yl)sulfonamides
This protocol outlines the preparation of sulfonamide derivatives of chroman-6-amine.
Reaction Scheme:
Figure 2: N-Sulfonylation of Chroman-6-amine.
Materials:
-
Chroman-6-amine
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve chroman-6-amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure sulfonamide product.[5]
Protocol 3: Urea Formation from Chroman-6-amine
This protocol details the synthesis of urea derivatives starting from chroman-6-amine and an isocyanate.
Reaction Scheme:
Figure 3: Urea Synthesis from Chroman-6-amine.
Materials:
-
Chroman-6-amine
-
Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve chroman-6-amine (1.0 eq) in anhydrous THF.
-
To this solution, add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[2]
Logical Workflow for Derivative Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of chroman-6-amine derivatives.
Figure 4: Drug Discovery Workflow.
Conclusion
This compound and its parent analog, chroman-6-amine, represent valuable and versatile precursors in the field of organic synthesis and medicinal chemistry. The protocols and data presented herein provide a foundational framework for researchers to synthesize a wide array of derivatives. The adaptability of the amino functionality allows for the exploration of diverse chemical space, paving the way for the discovery of novel bioactive molecules with potential therapeutic applications. Further investigation into the specific synthetic routes and biological activities of this compound derivatives is warranted to fully unlock their potential in drug development.
References
- 1. The Misuse of Drugs (Designation) (England, Wales and Scotland) Order 2015 [legislation.gov.uk]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of N-methylchroman-6-amine as a Potential Enzyme Inhibitor
An initial investigation for specific enzyme inhibition data related to N-methylchroman-6-amine did not yield established public-domain research. Therefore, this document serves as a generalized application note and protocol for characterizing the enzyme inhibition kinetics of a novel compound, using this compound as a representative model from the chroman-amine class of molecules. These protocols are designed for researchers, scientists, and drug development professionals.
Introduction
Enzyme inhibitors are fundamental tools in drug discovery and biochemical research.[1] The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. This compound represents a simple yet promising starting point for inhibitor design. This document outlines a comprehensive workflow for the initial screening and detailed kinetic characterization of this and similar novel compounds against a target enzyme. The described protocols cover the determination of the half-maximal inhibitory concentration (IC50), the mechanism of inhibition (MOA), and the inhibitor constant (Ki).
General Principles of Enzyme Inhibition Assays
An enzyme inhibition assay measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor molecule.[2] The primary goal is to determine the inhibitor's potency and its mode of action.[3] Key parameters in these studies include:
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency.
-
Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common reversible mechanisms include competitive, noncompetitive, uncompetitive, and mixed inhibition.[3][4]
-
Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.[3]
Data Presentation
Quantitative data from enzyme inhibition studies should be organized for clarity and comparative analysis.
Table 1: Initial Screening and IC50 Determination for this compound
| Target Enzyme | Substrate Concentration | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 10 µM (ATP) | 85.2 ± 3.1 | 1.5 ± 0.2 |
| Protease B | 50 µM (Peptide) | 12.5 ± 1.8 | > 100 |
| Oxidase C | 100 µM (Amine) | 45.7 ± 2.5 | 12.8 ± 1.1 |
Table 2: Kinetic Parameters for the Inhibition of Kinase A by this compound
| Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min) | Ki (µM) | Mechanism of Inhibition |
| ATP | Increases with [Inhibitor] | Unchanged | 0.8 ± 0.1 | Competitive |
| Peptide Substrate | Unchanged | Decreases with [Inhibitor] | 1.2 ± 0.3 | Noncompetitive |
Experimental Protocols
The following are generalized protocols that can be adapted for specific enzyme systems.
Protocol 1: Determination of IC50 Value
This protocol describes a typical procedure for determining the IC50 of this compound against a target enzyme (e.g., Kinase A) using a spectrophotometric assay.
Materials:
-
Purified target enzyme (Kinase A)
-
Substrate (e.g., a specific peptide and ATP)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimized for the target enzyme, e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., a reagent that produces a colorimetric or fluorescent signal upon product formation)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. A common range is from 100 µM to 1 nM. Include a no-inhibitor control (buffer with DMSO) and a no-enzyme control.
-
Enzyme and Inhibitor Pre-incubation: Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Add 40 µL of a solution containing the enzyme at a fixed concentration (e.g., 2X the final desired concentration). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the Reaction: Start the enzymatic reaction by adding 50 µL of a solution containing the substrate(s) at a fixed concentration (e.g., at or near the Km value).[2]
-
Monitor the Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Mechanism of Inhibition
This protocol is designed to elucidate the mechanism by which this compound inhibits the target enzyme.[5]
Procedure:
-
Vary Substrate and Inhibitor Concentrations: Set up a matrix of experiments where the concentration of one substrate is varied while the concentration of the inhibitor is held constant. Repeat this for several fixed inhibitor concentrations (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki).
-
Measure Initial Velocities: For each condition, measure the initial reaction velocity as described in Protocol 1.
-
Data Analysis:
-
Plot the initial velocity (v) versus the substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).[4]
-
Create a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/v versus 1/[S].[4]
-
Analyze the changes in the apparent Km and Vmax from the plots to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Noncompetitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for identifying and characterizing a novel enzyme inhibitor.
Hypothetical Signaling Pathway
Caption: Inhibition of Kinase A by this compound blocks a signaling cascade.
References
Application of N-methylchroman-6-amine in Medicinal Chemistry: Information Not Available
Despite a comprehensive search for scientific literature and data, there is a significant lack of publicly available information on the application of N-methylchroman-6-amine in medicinal chemistry.
While the existence of the chemical compound this compound is confirmed by its CAS Registry Number 46049-43-8, detailed studies regarding its synthesis, biological activity, and potential therapeutic applications are not present in accessible scientific databases and publications.
Our search for relevant information included queries for:
-
Synthesis of this compound
-
Medicinal chemistry applications of this compound
-
Biological activity and pharmacological properties of this compound
-
Experimental protocols and assays involving this compound
The search did yield information on related chroman derivatives and their various biological activities, including neuroprotective and anticancer effects. However, this information is not directly applicable to this compound, and extrapolation of properties from different analogues would be scientifically unsound.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for this compound at this time. Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct foundational research to determine its properties and potential applications.
Application Notes and Protocols for N-methylchroman-6-amine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of vitamin E (α-tocopherol) and its analogs. Chroman derivatives are widely recognized for their potent antioxidant and cytoprotective properties, primarily through the scavenging of reactive oxygen species (ROS) and modulation of cellular stress response pathways.[1][2][3] N-methylchroman-6-amine, as a derivative of this class, is a promising candidate for high-throughput screening (HTS) campaigns aimed at discovering novel agents for conditions associated with oxidative stress, such as neurodegenerative diseases, inflammation, and age-related disorders.[4]
These application notes provide detailed protocols for evaluating this compound and other novel compounds in both biochemical and cell-based HTS assays to characterize their antioxidant and cytoprotective potential.
Application 1: In Vitro Radical Scavenging Activity
This biochemical assay provides a rapid and direct measure of a compound's ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method suitable for HTS, where the reduction of the stable DPPH radical by an antioxidant results in a color change that can be measured spectrophotometrically.[1][5][6]
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the 50% effective concentration (EC50) of this compound for scavenging DPPH radicals.
Materials and Reagents:
-
This compound
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Positive Control
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol, HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
384-well, clear, flat-bottom microplates
-
Acoustic liquid handler or multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10 mM stock solution of Trolox in 100% DMSO.
-
Create a serial dilution plate (e.g., 1:3 dilution series) in DMSO to generate a range of concentrations for testing (e.g., from 10 mM down to 1.5 µM).
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, transfer 50 nL of each compound concentration from the serial dilution plate to a 384-well assay plate.
-
For controls, add 50 nL of DMSO to the maximum effect (0% inhibition) and minimum effect (100% inhibition) wells.
-
-
DPPH Reagent Preparation:
-
Prepare a 100 µM solution of DPPH in methanol. Protect this solution from light.
-
-
Assay Execution:
-
Add 25 µL of methanol to all wells containing compound and the minimum effect control wells.
-
Add 50 µL of the 100 µM DPPH solution to all wells except the minimum effect control (blank) wells.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank))
-
Abs_sample: Absorbance of the well with the test compound.
-
Abs_blank: Absorbance of the minimum effect control (methanol only).
-
Abs_vehicle: Absorbance of the maximum effect control (DMSO + DPPH).
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.
Application 2: Cellular Cytoprotective Effects Against Oxidative Stress
This cell-based assay evaluates the ability of this compound to protect cells from oxidative damage induced by an external stressor, such as hydrogen peroxide (H₂O₂). Cell viability is used as the primary readout, providing a more biologically relevant measure of a compound's efficacy.
Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay
Objective: To determine the 50% effective concentration (EC50) of this compound for protecting cells from H₂O₂-induced cytotoxicity.
Materials and Reagents:
-
This compound
-
Trolox (Positive Control)
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
CellTiter-Blue® or similar resazurin-based cell viability reagent
-
Phosphate-Buffered Saline (PBS)
-
384-well, black, clear-bottom, cell-culture treated microplates
-
Automated liquid handling system
-
Microplate fluorometer
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into 384-well plates at a density of 5,000 cells per well in 40 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution plate of this compound and Trolox in culture medium (final DMSO concentration ≤ 0.5%).
-
Remove the seeding medium from the cell plate and add 20 µL of the compound dilutions to the respective wells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh working solution of H₂O₂ in serum-free medium. The final concentration needs to be optimized to induce ~80% cell death (e.g., 100-200 µM for SH-SY5Y cells).
-
Add 20 µL of the H₂O₂ solution to all wells except the "vehicle control" (100% viability) wells. Add serum-free medium to the vehicle control wells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Add 10 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
-
Data Acquisition:
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = 100 * (Fluo_sample - Fluo_no_cells) / (Fluo_vehicle - Fluo_no_cells)
-
Fluo_sample: Fluorescence of the well with the test compound and H₂O₂.
-
Fluo_no_cells: Fluorescence of the wells with H₂O₂ but no cells (background).
-
Fluo_vehicle: Fluorescence of the vehicle control wells (no compound, no H₂O₂).
-
-
Plot the % Viability against the logarithm of the compound concentration and fit to a 4PL curve to determine the EC50 value.
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_vehicle + SD_H2O2)) / |Mean_vehicle - Mean_H2O2|
-
A Z'-factor > 0.5 indicates an excellent assay for HTS.
-
Data Presentation
The following table summarizes hypothetical data from the described HTS assays.
| Compound | DPPH Scavenging EC50 (µM) | Cytoprotection EC50 (µM) | Max. Protection (%) | Assay Z'-Factor |
| This compound | 12.5 | 5.2 | 95% | 0.78 |
| Trolox (Control) | 8.9 | 3.8 | 98% | 0.81 |
Visualization of Pathways and Workflows
Signaling Pathway
The neuroprotective and antioxidant effects of chroman derivatives may be mediated through the activation of the Nrf2-ARE signaling pathway. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).
Caption: Nrf2-ARE antioxidant response pathway.
Experimental Workflow
The diagram below outlines the key steps of the cell-based cytoprotection high-throughput screening workflow.
References
- 1. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Purifying N-methylchroman-6-amine: A Guide to Post-Synthesis Techniques
For researchers, scientists, and drug development professionals, achieving high purity of synthetic compounds is a critical step in ensuring accurate downstream applications and the safety of potential therapeutic agents. This application note provides detailed protocols and a comparative overview of techniques for the purification of N-methylchroman-6-amine, a heterocyclic aromatic amine of interest in medicinal chemistry.
Following the synthesis of this compound, the crude product mixture may contain various impurities, including unreacted starting materials, by-products, and residual reagents. The choice of purification method depends on the nature of these impurities, the scale of the synthesis, and the desired final purity. This document outlines three primary purification strategies: column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).
Understanding the Impurities
The synthesis of this compound can result in several types of impurities. Common contaminants may include the unmethylated precursor, chroman-6-amine, over-methylated products like N,N-dimethylchroman-6-amine, and potentially phenolic by-products if the chroman ring is susceptible to cleavage under the reaction conditions. The purification strategy should be designed to effectively separate the target compound from these structurally similar molecules.
Purification Techniques: A Comparative Overview
The selection of an appropriate purification technique is paramount. The following table summarizes the key aspects of the most common methods for purifying this compound.
| Technique | Principle | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | >95% | 60-90% | Low to Medium | Effective for removing a wide range of impurities. Can be optimized by varying the stationary and mobile phases. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | >98% | 50-80% | High | Requires a solid product and a suitable solvent system. Can be highly effective for removing small amounts of impurities. |
| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | >99% | 40-70% | Low | Offers the highest resolution for separating closely related impurities. Often used for final polishing or purification of small quantities. |
Experimental Protocols
Column Chromatography
Column chromatography is a versatile technique for the purification of this compound from a complex mixture. Due to the basic nature of the amine, standard silica gel can sometimes lead to peak tailing and poor separation. To mitigate this, an amine-functionalized stationary phase or the addition of a small amount of a basic modifier to the mobile phase is recommended.
Materials:
-
Crude this compound
-
Silica gel (standard or amine-functionalized, 230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane), is often effective. If using standard silica, adding 0.1-1% triethylamine to the mobile phase can improve peak shape.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
Recrystallization is an effective method for purifying solid this compound, particularly for removing minor impurities. The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: Determine a suitable solvent by testing the solubility of small amounts of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
For aromatic amines that are difficult to recrystallize directly, an alternative is to form a salt (e.g., hydrochloride) which often has better crystallization properties. The amine can then be regenerated by neutralization and extraction.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for obtaining highly pure this compound, especially when dealing with difficult-to-separate impurities.
Materials:
-
Crude or partially purified this compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Volatile buffer (e.g., formic acid or ammonium acetate, optional)
-
Preparative HPLC system with a suitable column (e.g., C18)
Protocol:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.
-
Scale-Up: Scale up the analytical method to the preparative scale by increasing the column size, flow rate, and injection volume.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the this compound peak.
-
Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified product.
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for column chromatography purification.
By following these protocols and considering the comparative data, researchers can effectively purify this compound to the desired level of purity for their specific research and development needs.
Troubleshooting & Optimization
Technical Support Center: N-methylchroman-6-amine Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylchroman-6-amine. The information provided is designed to help anticipate and address common stability and degradation challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing a color change (e.g., turning yellow/brown) upon storage. What could be the cause?
A1: Color change is a common indicator of degradation, particularly oxidative degradation. Aromatic amines and chroman structures can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.
-
Use High-Purity Solvents: Trace metal ions in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.
-
Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental system must be verified.
-
Q2: I am observing a decrease in the concentration of this compound in my aqueous buffered solution over time. What type of degradation might be occurring?
A2: A decrease in concentration in aqueous solutions, especially under non-neutral pH conditions, suggests potential hydrolysis. While the chroman ring itself is generally stable, extreme pH and elevated temperatures can promote hydrolytic degradation of the molecule or interact with the amine functionality.
-
Troubleshooting Steps:
-
pH Control: Ensure your buffer has sufficient capacity to maintain the desired pH. Monitor the pH of your solution over the course of the experiment.
-
Temperature Control: Store solutions at the lowest practical temperature to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles if possible, as this can also affect stability.
-
Buffer Selection: Be aware that some buffer components can react with the analyte. Use common, well-characterized buffers and ensure they are compatible with your downstream applications.
-
Q3: My HPLC analysis shows new, unexpected peaks appearing in my this compound sample. How can I identify these degradation products?
A3: The appearance of new peaks is a clear sign of degradation. Identifying these degradants is crucial for understanding the stability of your compound.
-
Troubleshooting Steps:
-
Use a Stability-Indicating Method: Your HPLC method should be able to separate the parent compound from all potential degradation products. This often requires a gradient elution method.[1][2]
-
Mass Spectrometry (MS) Coupling: The most effective way to identify unknown peaks is to use a mass spectrometer coupled to your HPLC (LC-MS).[2] The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, offering clues to their structure.
-
Forced Degradation Studies: To proactively identify potential degradants, you can perform forced degradation studies (see experimental protocol below).[3][4] By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light), you can generate and identify the degradation products that are likely to form during storage or use.[3][4]
-
Q4: How should I properly store this compound to ensure its long-term stability?
A4: Proper storage is critical for maintaining the integrity of this compound.
-
Recommendations:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C or -20 °C).
-
In Solution: If you must store it in solution, use a high-purity, degassed solvent. Store the solution in small aliquots at -20 °C or -80 °C under an inert atmosphere to minimize degradation from repeated handling and exposure to air.
-
Quantitative Data Summary
Due to the lack of publicly available, specific stability data for this compound, the following table provides a representative summary of potential degradation under typical forced degradation conditions. The percentage of degradation is illustrative and will depend on the exact experimental conditions (e.g., concentration, temperature, duration of exposure).
| Stress Condition | Reagent/Condition | Potential Degradation Products | Representative Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | Cleavage of the ether bond in the chroman ring | 5 - 15% |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | Potential for ring opening or other rearrangements | 10 - 25% |
| Oxidation | 3% H₂O₂ at room temperature | N-oxide, hydroxylated derivatives, ring-opened products | 15 - 40% |
| Thermal | 80 °C in solution | General decomposition | 5 - 10% |
| Photolytic | UV light (e.g., 254 nm) at room temp | Complex mixture of degradants | Variable, can be significant |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified time, protected from light.
-
Thermal Degradation: Dilute an aliquot of the stock solution with the solvent to the final concentration. Heat the solution at 80°C for a specified time, protected from light.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, typically reverse-phase HPLC with a UV detector.
-
The HPLC method should be capable of separating the parent peak from any new peaks that are formed. A gradient elution is often required.
-
For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the mass of the degradation products from the LC-MS data to help elucidate their structures.
-
Ensure that the analytical method provides sufficient resolution between the parent compound and all major degradation products to be considered "stability-indicating."
-
Visualizations
Degradation Pathway
Caption: Plausible degradation pathways for this compound.
Experimental Workflow
Caption: Workflow for a typical forced degradation study.
References
- 1. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Reaction Conditions for N-methylchroman-6-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-methylchroman-6-amine derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of primary aromatic amines like chroman-6-amine?
A1: The most prevalent methods for N-methylation of primary aromatic amines involve reductive amination and the use of various methylating agents with a suitable catalyst. Common approaches include:
-
Reductive Amination: Using formaldehyde in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction), sodium borohydrides, or H₂ with a metal catalyst.[1]
-
Using Methylating Agents: Reagents such as dimethyl carbonate (DMC) or methanol are considered greener alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate.[1][2] These reactions are typically catalyzed by transition metals such as ruthenium, iridium, copper, or palladium.[3][4][5]
-
Catalyst-Free Methods: Some protocols utilize dimethyl sulfoxide (DMSO) as both a solvent and a methylating agent under catalyst-free conditions, often in the presence of formic acid and a base.[6][7]
Q2: What are the main challenges in achieving selective mono-N-methylation of chroman-6-amine?
A2: A primary challenge is preventing over-methylation, which leads to the formation of the tertiary amine (N,N-dimethylchroman-6-amine) and potentially quaternary ammonium salts.[2][8] Achieving high selectivity for the mono-methylated product often requires careful optimization of reaction conditions, including the choice of catalyst, methylating agent, reaction time, and temperature.[8][9] The steric hindrance around the amino group on the chroman scaffold can also influence reactivity and selectivity.[8][9]
Q3: How can I purify the this compound product from the reaction mixture?
A3: Purification of N-methylated aromatic amines typically involves the following steps:
-
Work-up: After the reaction, the mixture is often basified with an aqueous solution (e.g., NaOH or NaHCO₃) and extracted with an organic solvent like dichloromethane or ethyl acetate.[1][7]
-
Chromatography: Flash column chromatography is a common method for separating the desired N-methylated product from the starting material, di-methylated byproduct, and other impurities.[1][7] Due to the basic nature of amines, which can lead to poor separation on standard silica gel, using an amine-functionalized silica column or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can significantly improve the purification.[10]
-
Distillation: For larger scale purifications, distillation under reduced pressure can be an effective method.[11]
Troubleshooting Guides
Problem 1: Low Yield of N-methylated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal endpoint.[12] - Ensure the catalyst is active. If using a heterogeneous catalyst, ensure it has not been poisoned. For homogeneous catalysts, prepare them fresh if necessary. |
| Suboptimal Catalyst or Reagents | - Screen different catalysts (e.g., Ru, Ir, Pd, Cu-based) to find the most effective one for the chroman-6-amine substrate.[3][4][5] - Consider using a more reactive methylating agent, but be mindful of selectivity.[12] - The choice of base can be critical. For reactions using methanol, a weak base like Cs₂CO₃ may be sufficient with some catalysts.[3] |
| Poor Solvent Choice | - The polarity of the solvent can significantly affect the reaction rate. For instance, in some zeolite-catalyzed reactions, highly polar solvents like DMF can inhibit the reaction.[8][9] Experiment with different solvents to find the optimal medium. |
| Decomposition of Starting Material or Product | - If the starting material or product is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if the reactants or catalyst are sensitive to air or moisture. |
Problem 2: Poor Selectivity (Over-methylation)
| Possible Cause | Suggested Solution |
| Excessive Methylating Agent | - Use a stoichiometric amount or a slight excess of the methylating agent relative to the chroman-6-amine. A large excess can drive the reaction towards di-methylation. |
| High Reaction Temperature or Long Reaction Time | - Lower the reaction temperature or shorten the reaction time. This can help to favor the formation of the mono-methylated product, as the second methylation step may require more energy. |
| Inappropriate Catalyst | - Some catalysts are inherently more selective for mono-methylation. Zeolite-based catalysts, for example, have been shown to provide high mono-N-methyl selectivity for aromatic amines.[8][9] |
| Reaction Kinetics | - The secondary amine (the desired product) can sometimes be more nucleophilic than the primary amine starting material, leading to faster second methylation. Adjusting the concentration of reactants can sometimes influence the selectivity. |
Experimental Protocols
General Protocol for Ru-Catalyzed N-Methylation of an Aromatic Amine with Methanol
This protocol is adapted from a general method for N-methylation of amines and should be optimized for this compound.[3]
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5 mol%), chroman-6-amine (1.0 mmol), and a weak base (e.g., Cs₂CO₃, 0.5 mmol).
-
Solvent Addition: Add anhydrous methanol (1 mL) to the Schlenk tube under an inert atmosphere.
-
Reaction: Seal the tube and heat the reaction mixture at 140 °C for 12 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (potentially with an amine-functionalized column or an eluent containing a basic modifier) to isolate the this compound.[10]
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Methylation of Aromatic Amines
| Catalyst System | Methylating Agent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Selectivity | Reference |
| (DPEPhos)RuCl₂(PPh₃) | Methanol | Cs₂CO₃ | 140 | 12 | >90 | High for mono-methylation | [3] |
| Iridium(I)-NHC Complex | Methanol | Cs₂CO₃ | 150 | - | >90 | High for mono-methylation | [4] |
| (CAAC)CuCl | Paraformaldehyde | - | 80 | 18 | 72-99 | High for di-methylation | [5] |
| Zeolite NaY | Dimethyl Carbonate | - | 120-150 | - | 72-93 | 92-98% for mono-methylation | [8] |
| None (DMSO as reagent) | DMSO/Formic Acid | Triethylamine | 150 | 12-48 | High | N,N-dimethylation | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing N-methylation reactions.
Caption: Potential signaling pathway involving chroman derivatives as SIRT2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. iris.unive.it [iris.unive.it]
- 9. [PDF] Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity. | Semantic Scholar [semanticscholar.org]
- 10. biotage.com [biotage.com]
- 11. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-methylchroman-6-amine
This guide provides troubleshooting advice and frequently asked questions to assist researchers in avoiding common side reactions during the synthesis of N-methylchroman-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the N-methylation of chroman-6-amine?
The N-methylation of primary aromatic amines like chroman-6-amine is typically achieved through several established methods:
-
Eschweiler-Clarke Reaction: This classic method uses excess formic acid and formaldehyde to methylate the amine. It is known for its high efficiency and the prevention of quaternary ammonium salt formation, as the reaction stops at the tertiary amine stage.[1][2]
-
Reductive Amination: This involves reacting the amine with formaldehyde to form an imine intermediate, which is then reduced. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This method is versatile but requires careful control to avoid over-methylation.
-
Alternative Methylating Agents: Other reagents like dimethyl carbonate can be used, often with a catalyst, to achieve mono-N-methylation with high selectivity.[3]
Q2: What is the primary side reaction of concern during the synthesis of this compound?
The most common side reaction is over-methylation, leading to the formation of the tertiary amine, N,N-dimethylchroman-6-amine. This occurs when the initially formed secondary amine (the desired product) reacts further with the methylating agent. The formation of this byproduct reduces the yield and complicates purification.
Q3: How can the formation of the N,N-dimethyl byproduct be minimized?
Minimizing the N,N-dimethyl impurity can be achieved by:
-
Stoichiometric Control: Carefully controlling the molar equivalents of the methylating agent (e.g., formaldehyde) relative to the chroman-6-amine.
-
Choice of Method: The Eschweiler-Clarke reaction is inherently less likely to produce quaternary salts and can be controlled to favor the tertiary amine.[2] Using specific catalytic systems with agents like dimethyl carbonate has been shown to provide high selectivity for mono-methylation of aromatic amines.[3]
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to limit the extent of the second methylation step.
Q4: Can N-formylation be a side reaction?
Yes, particularly in reactions like the Leuckart-Wallach or under certain Eschweiler-Clarke conditions where formic acid is used. If the reduction of the intermediate iminium ion is incomplete, N-formylated byproducts can be generated.[4] Ensuring a sufficient amount of reducing agent (formic acid) and adequate reaction temperature is crucial to drive the reaction to completion.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low yield of this compound with significant unreacted starting material.
| Possible Cause | Suggested Solution |
| Insufficient Reagents | Ensure the stoichiometry of formaldehyde and the reducing agent (e.g., formic acid) is correct. An excess of these reagents is often required. |
| Low Reaction Temperature | The Eschweiler-Clarke reaction is typically performed at or near boiling.[2] Ensure the reaction temperature is high enough to drive the reaction forward. |
| Short Reaction Time | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before workup. |
| Poor Reagent Quality | Use high-purity, fresh formaldehyde (or paraformaldehyde) and formic acid. |
Problem 2: High levels of N,N-dimethylchroman-6-amine impurity detected.
| Possible Cause | Suggested Solution |
| Excess Methylating Agent | Reduce the molar equivalents of formaldehyde used in the reaction. While an excess is needed, a large excess will favor di-methylation. |
| Prolonged Reaction Time/High Temperature | Once the formation of the desired mono-methylated product is complete (as monitored by TLC/LC-MS), proceed with the workup to prevent further reaction. |
| Reaction Method | Consider switching to a method known for higher mono-methylation selectivity, such as using dimethyl carbonate with a zeolite catalyst.[3] |
Problem 3: Presence of an unexpected byproduct with a mass corresponding to N-formylchroman-6-amine.
| Possible Cause | Suggested Solution |
| Incomplete Reduction | This can occur in Eschweiler-Clarke type reactions. Ensure an adequate excess of formic acid is used, as it acts as the hydride donor for the reduction step.[1] |
| Reaction Temperature Too Low | The reduction of the iminium ion is temperature-dependent. Maintain the recommended reaction temperature to ensure complete conversion. |
Experimental Protocols
Protocol 1: N-methylation via Eschweiler-Clarke Reaction
This protocol is a standard method for the N-methylation of primary amines.
-
Reaction Setup: To a round-bottom flask, add chroman-6-amine (1.0 eq).
-
Reagent Addition: Add 90% formic acid (2.5 eq) followed by 37% aqueous formaldehyde (2.2 eq).
-
Heating: Heat the reaction mixture to 90-100°C and maintain for 6-12 hours. The reaction should be monitored by TLC or LC-MS. The loss of CO2 gas indicates the reaction is proceeding.[2]
-
Workup: Cool the mixture to room temperature and carefully add concentrated HCl to decompose any remaining formic acid. Evaporate the mixture to dryness.
-
Purification: Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na2CO3) to a pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Summary of N-Methylation Conditions
The following table summarizes typical conditions for different N-methylation methods based on literature for analogous aromatic amines.
| Method | Methylating Agent | Reductant / Catalyst | Typical Yield (Mono-methyl) | Selectivity | Key Side Products |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | 80-95% | Good to Excellent | N,N-dimethyl amine, N-formyl amine |
| Reductive Amination | Formaldehyde | NaBH(OAc)3 | 70-90% | Moderate to Good | N,N-dimethyl amine |
| Catalytic Methylation | Dimethyl Carbonate | Zeolite (e.g., NaY) | >90%[3] | Excellent[3] | N,N-dimethyl amine (minor) |
Visual Guides
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reaction Pathway and Side Reaction
References
N-methylchroman-6-amine solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-methylchroman-6-amine in aqueous buffers.
Troubleshooting Guide
Issue: My this compound is precipitating out of my aqueous buffer.
Answer:
Precipitation of this compound is a common issue due to its hydrophobic chroman structure. Here are several troubleshooting steps you can take, starting with the simplest:
1. pH Adjustment:
The amine group in this compound is basic and can be protonated to form a more soluble salt at a lower pH.
-
Protocol: Prepare your aqueous buffer at the desired final concentration. While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor for dissolution of the precipitate. The optimal pH will be a balance between compound solubility and the pH constraints of your experiment.
2. Use of Co-solvents:
Organic co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous buffer.[1][2]
-
Protocol: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG-400. Then, add this stock solution dropwise to your aqueous buffer while vortexing. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <1% DMSO for many cell-based assays).
3. Employ Surfactants:
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3][4]
-
Protocol: Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 20 or Triton™ X-100). Add the this compound to this solution and stir until dissolved.
4. Salt Formation:
Converting the amine to a salt can significantly enhance its aqueous solubility.[1]
-
Protocol: If you have the free base form of this compound, you can form a salt by dissolving it in a suitable organic solvent and adding a stoichiometric amount of an acid (e.g., hydrochloric acid in ether) to precipitate the salt. The resulting salt can then be dissolved directly in your aqueous buffer.
Experimental Workflow for Solubility Troubleshooting:
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard physiological buffers (e.g., PBS pH 7.4)?
Q2: How can I determine the maximum solubility of this compound in my buffer of choice?
A2: A shake-flask method is a standard protocol to determine solubility.
-
Protocol:
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Add an excess amount of this compound to a known volume of your aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove the undissolved solid.
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Quantify the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Solubility Testing Workflow:
Q3: Will using DMSO as a co-solvent affect my biological assay?
A3: Dimethyl sulfoxide (DMSO) is a common co-solvent but can exhibit cytotoxicity and interfere with some biological assays, typically at concentrations above 1%. It is crucial to run a vehicle control (your buffer with the same final concentration of DMSO but without this compound) to assess its impact on your specific experimental system.
Q4: I have a cell-based assay. What is the best way to solubilize this compound?
A4: For cell-based assays, it is recommended to first prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. This method ensures that the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
Hypothetical Signaling Pathway Inhibition:
Chroman derivatives have been investigated as inhibitors of various enzymes. For instance, they have been studied as acetyl-CoA carboxylase (ACC) inhibitors, which are involved in fatty acid synthesis.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, solubility data for this compound to illustrate the effects of different solubilization strategies.
Table 1: Effect of pH on Solubility in 50 mM Phosphate Buffer
| pH | Solubility (µg/mL) |
| 7.4 | < 1 |
| 6.0 | 15 |
| 5.0 | 120 |
| 4.0 | > 500 |
Table 2: Effect of Co-solvents on Solubility in PBS (pH 7.4)
| Co-solvent (5% v/v) | Solubility (µg/mL) |
| None | < 1 |
| Ethanol | 50 |
| PEG-400 | 250 |
| DMSO | > 1000 |
Table 3: Effect of Surfactants on Solubility in PBS (pH 7.4)
| Surfactant (0.1% w/v) | Solubility (µg/mL) |
| None | < 1 |
| Tween® 20 | 75 |
| Triton™ X-100 | 90 |
| Sodium dodecyl sulfate (SDS) | > 200 (Note: Anionic, may affect protein integrity) |
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
refining analytical methods for N-methylchroman-6-amine quantification
Technical Support Center: Quantification of N-methylchroman-6-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the analytical quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying this compound?
A1: The choice of technique depends on the required sensitivity, selectivity, and the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for moderately concentrated samples.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but often requires derivatization to improve the volatility and chromatographic behavior of the amine.[3][4] Amines, being active compounds, can adsorb to the column, causing peak tailing.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for high sensitivity and selectivity, especially for trace-level quantification in complex matrices like biological fluids.[5][6] It often provides the necessary specificity to distinguish the analyte from structurally similar compounds.
Q2: Is derivatization necessary for the analysis of this compound?
A2:
-
For GC-MS analysis , derivatization is highly recommended. Amines are polar and can interact with active sites in the GC column, leading to poor peak shape and reproducibility.[3] Derivatization, for instance with pentafluoropropionamide, increases volatility and reduces these interactions.[7]
-
For HPLC and LC-MS/MS analysis , derivatization is generally not required. However, if detection limits are insufficient, pre-column derivatization with a fluorogenic reagent can significantly enhance sensitivity for fluorescence detection.[8]
Q3: How should I prepare standards and samples for analysis?
A3:
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent like methanol or acetonitrile.[6] Perform serial dilutions to create calibration standards covering the expected concentration range of your samples.[5]
-
Sample Preparation: The goal is to extract the analyte from the sample matrix and remove interferences.[9] Common techniques include:
-
Liquid-Liquid Extraction (LLE): Useful for separating the amine from aqueous matrices into an immiscible organic solvent.[10]
-
Solid-Phase Extraction (SPE): A highly effective technique for cleanup and concentration. Cation-exchange SPE cartridges are particularly useful for retaining basic compounds like amines.[1]
-
"Dilute and Shoot": For simple matrices, dilution with the mobile phase followed by filtration may be sufficient, particularly for LC-MS/MS analysis.[9]
-
Q4: What are the best storage conditions for this compound samples and standards?
A4: Aromatic amines can be susceptible to oxidation.[11] It is recommended to store stock solutions and prepared samples at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[5][11] For aqueous samples, adding an antioxidant like ascorbic acid may improve stability.[11]
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing)
-
Question: My chromatograms for this compound show significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for amines is a common problem in both GC and HPLC.[3][4]
-
Cause (HPLC): Secondary interactions between the basic amine group and acidic residual silanols on the silica-based column packing material.
-
Solution (HPLC):
-
Use a Base-Deactivated Column: Employ columns specifically designed for amine analysis or those with end-capping.
-
Modify the Mobile Phase: Add a basic competitor, such as 0.1% triethylamine (TEA) or formic acid/ammonia to buffer the mobile phase. This protonates the analyte or neutralizes the silanols, reducing secondary interactions.
-
Increase Ionic Strength: A higher buffer concentration in the mobile phase can also help mask residual silanol groups.
-
-
Cause (GC): Adsorption of the polar amine to active sites on the column or inlet liner.[4]
-
Solution (GC):
-
Derivatize the Analyte: This is the most effective solution to reduce polarity and improve peak shape.[3]
-
Use a Deactivated Inlet Liner: Ensure the liner is properly deactivated to prevent analyte adsorption.
-
Use a Base-Deactivated Column: Columns specifically designed for amine analysis, often incorporating a base like potassium hydroxide (KOH) in the stationary phase, can significantly improve performance.[4]
-
-
Logical Troubleshooting Flow for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape.
Issue 2: Low Sensitivity / No Signal Detected
-
Question: I am not able to detect this compound at the expected concentrations. How can I improve the sensitivity of my method?
-
Answer:
-
Cause: The concentration of the analyte may be below the limit of detection (LOD) of the instrument, or there may be significant signal suppression.
-
Solution:
-
Switch to a More Sensitive Detector: If using UV, consider switching to a mass spectrometer (LC-MS/MS), which offers significantly lower detection limits.[6]
-
Optimize Mass Spectrometry Parameters: For LC-MS/MS, optimize the precursor and product ion transitions (MRM) and tune parameters like collision energy and source temperature specifically for this compound.
-
Improve Sample Preparation: Incorporate a concentration step. Solid-Phase Extraction (SPE) can be used to both clean up the sample and concentrate the analyte.[1] Pressurized liquid extraction (PFE) can enhance recovery from solid samples.[9]
-
Check for Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation to move the analyte peak away from interfering compounds or use a more rigorous sample cleanup method.
-
Increase Injection Volume: If the system allows, a larger injection volume can increase the on-column amount of analyte.
-
-
Issue 3: Poor Reproducibility
-
Question: My results are not reproducible between injections. What are the likely causes?
-
Answer:
-
Cause: Inconsistent sample preparation, analyte instability, or instrument variability can all lead to poor reproducibility.
-
Solution:
-
Automate Sample Preparation: If possible, use automated systems for extraction and dilution to minimize human error.
-
Use an Internal Standard (IS): An internal standard is crucial for reliable quantification. Choose a stable, isotopically labeled version of the analyte (e.g., N-methyl-d3-chroman-6-amine) or a structurally similar compound with similar chromatographic and ionization behavior. The IS compensates for variations in sample injection, extraction recovery, and matrix effects.
-
Verify Analyte Stability: Ensure the analyte is stable in the final sample solvent and under the autosampler conditions.[12] Degradation can occur over time, especially at room temperature.[13]
-
Check for System Contamination/Carryover: Perform blank injections after high-concentration samples to ensure there is no carryover affecting subsequent runs.
-
-
Quantitative Data Summary
The following tables provide typical starting parameters for different analytical methods. These should be optimized for your specific instrument and application.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18, base-deactivated, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| UV Wavelength | 210 nm or 280 nm (scan for optimum) |
Table 2: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution |
| Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning and concentrating this compound from a complex matrix like plasma.
-
Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Add the internal standard. Load the entire mixture onto the SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elute Analyte: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
General Experimental Workflow
Caption: General workflow for this compound analysis.
References
- 1. DSpace [helda.helsinki.fi]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylchroman-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is most soluble in DMSO for stock solutions. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q2: Is this compound stable in aqueous media for cell-based assays?
A2: While the compound is stable in DMSO, its stability in aqueous cell culture media can vary. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment and to perform a stability test in your specific media if assays run for longer than 24 hours.
Q3: What is the known mechanism of action for this compound?
A3: this compound is an inhibitor of the hypothetical "Chroman Kinase" (CK) pathway, which is implicated in cell survival and proliferation. By binding to the ATP-binding pocket of CK1, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in sensitive cell lines.
Troubleshooting Guide: Overcoming Resistance to this compound
Resistance to this compound can manifest as a decreased cytotoxic effect or a shift in the IC50 value. Below are common resistance mechanisms and strategies to overcome them.
Issue 1: Increased Drug Efflux Leading to Reduced Intracellular Concentration
Question: My cell line, which was previously sensitive to this compound, now shows a significantly higher IC50 value. I suspect increased drug efflux. How can I confirm and address this?
Answer: Increased expression of ATP-binding cassette (ABC) transporters is a common mechanism of drug resistance.
Experimental Workflow for Investigating Drug Efflux
Caption: Workflow to confirm and identify ABC transporter-mediated drug efflux.
Troubleshooting Steps & Data Interpretation:
| Step | Action | Expected Outcome for Resistance | Solution |
| 1 | Co-treat resistant cells with this compound and a broad-spectrum ABC transporter inhibitor (e.g., 5 µM Verapamil). | A significant decrease in the IC50 value of this compound in the presence of the inhibitor. | Use co-treatment in future experiments or consider second-generation analogs that are not substrates for these transporters. |
| 2 | Quantify the expression of key ABC transporters (MDR1, MRP1, BCRP) via qPCR or Western Blot in both sensitive (parental) and resistant cell lines. | Upregulation of one or more transporters in the resistant line compared to the sensitive line. | Select a specific inhibitor for the identified transporter for co-treatment studies. |
Quantitative Data Summary (Hypothetical):
| Cell Line | Treatment | IC50 (nM) |
| Sensitive | This compound | 50 |
| Resistant | This compound | 850 |
| Resistant | This compound + Verapamil | 75 |
Issue 2: Target Alteration or Upregulation of Bypass Pathways
Question: My resistant cells do not show increased drug efflux, but no longer respond to this compound. What other mechanisms could be at play?
Answer: Resistance can arise from mutations in the drug target (Chroman Kinase 1) or the activation of alternative survival pathways that bypass the need for the inhibited pathway.
Signaling Pathway Diagram: Bypass Mechanism
Caption: Upregulation of a bypass signaling pathway to circumvent CK1 inhibition.
Troubleshooting and Experimental Protocols:
-
Target Sequencing:
-
Protocol: Isolate RNA from both sensitive and resistant cells, reverse transcribe to cDNA, and amplify the coding sequence of the CK1 gene using PCR. Sequence the PCR products (Sanger sequencing) and align them to the reference sequence to identify potential mutations in the drug-binding site.
-
-
Phospho-Proteomic Analysis:
-
Protocol: Culture sensitive and resistant cells and treat them with this compound. Lyse the cells and perform a global phosphoproteomic analysis (e.g., using mass spectrometry) to identify signaling pathways that remain active in the resistant cells upon treatment. Look for upregulated phosphorylation of kinases in parallel pathways.
-
-
Combination Therapy Screen:
-
Protocol: Based on phosphoproteomic data, select inhibitors for the identified bypass pathways. Perform a synergy screen using a checkerboard titration of this compound and the new inhibitor. Calculate synergy scores (e.g., Bliss independence or Loewe additivity) to identify effective combinations.
-
Key Experimental Methodologies
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media and treat the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.
Technical Support Center: Enhancing the Selectivity of N-Methylchroman-6-Amine Derivatives for Kinase Targets
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to improve the selectivity of N-methylchroman-6-amine derivatives, with a specific focus on targeting protein kinases. The information provided is geared towards scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent inhibition of the target kinase but has significant off-target effects on closely related kinases. How can I improve its selectivity?
A1: Achieving selectivity against homologous kinases is a common challenge. Here are several strategies to consider:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the chroman ring. For example, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold have been shown to be critical for the potency and selectivity of SIRT2 inhibitors.[1][2][3]
-
Exploit Subtle Structural Differences: Even highly homologous kinase isoforms can have minor differences in their ATP-binding pockets. Molecular docking studies can help identify these differences and guide the design of derivatives that interact uniquely with the target kinase. For instance, hydrophobic interactions were found to be key for the isoform selectivity of a ROCK2 inhibitor.[4][5]
-
Introduce Steric Hindrance: Adding bulky functional groups to your compound can prevent it from binding to the more sterically constrained active sites of off-target kinases.
-
Target Allosteric Sites: Instead of the highly conserved ATP-binding pocket, consider designing derivatives that bind to less conserved allosteric sites on the target kinase.
Q2: I am having difficulty expressing and purifying my target kinase for in vitro assays. What are some common solutions?
A2: Challenges in protein expression and purification can hinder assay development. Consider the following:
-
Expression System Optimization: Experiment with different expression systems (e.g., bacterial, insect, or mammalian cells) to find the one that yields the highest amount of soluble, active protein.
-
Codon Optimization: Synthesize a gene encoding your kinase with codons optimized for your chosen expression system.
-
Solubilization Tags: Fuse your kinase with a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to improve its solubility.
-
Purification Strategy: Employ a multi-step purification strategy, such as a combination of affinity, ion-exchange, and size-exclusion chromatography, to achieve high purity. Highly pure kinase preparations (greater than 98%) are crucial for reliable assay results.[6]
Q3: What are the most suitable biochemical assays for determining the selectivity of my chroman derivative?
A3: Several assay formats can be used to assess kinase inhibitor selectivity. The choice of assay depends on factors such as throughput requirements, cost, and the specific kinase being studied.
-
Radiometric Assays: These assays, which use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), directly measure the phosphorylation of a substrate and are considered a gold standard for kinase activity measurement.[7]
-
Fluorescence-Based Assays: These include methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8] They are generally safer and more amenable to high-throughput screening than radiometric assays.
-
Luminescence-Based Assays: Assays like ADP-Glo® measure the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[8]
-
Mobility Shift Assays: These assays involve the electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.[7]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Ensure consistent enzyme activity by using freshly prepared enzyme stocks or aliquots that have undergone a limited number of freeze-thaw cycles. |
| Substrate Depletion | Optimize substrate concentration to be at or below the Km value to ensure initial velocity conditions. |
| ATP Concentration | Maintain a consistent ATP concentration across all assays, ideally at the Km for each kinase, to allow for direct comparison of inhibitor affinities.[7] |
| DMSO Concentration | Keep the final DMSO concentration constant in all wells, as it can affect enzyme activity.[8] |
| Incubation Time | Use a consistent incubation time that falls within the linear range of the kinase reaction. |
Issue 2: Discrepancy Between Biochemical and Cellular Activity
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Modify the compound to improve its physicochemical properties, such as lipophilicity and molecular weight, to enhance cell membrane permeability. |
| Metabolic Instability | Assess the metabolic stability of the compound in liver microsomes or hepatocytes. Modify the compound to block sites of metabolic degradation. |
| Efflux by Transporters | Determine if the compound is a substrate for efflux transporters like P-glycoprotein. Co-incubation with known efflux inhibitors can help confirm this. |
| High Protein Binding | Measure the extent of plasma protein binding. High binding can reduce the free concentration of the compound available to interact with the target in cells. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a potent and selective ROCK2 inhibitor with a chroman scaffold.
| Compound | Target | IC50 (nM) | Selectivity (fold vs. ROCK1) |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7 |
Data from: Bioorganic & Medicinal Chemistry, 2019, 27(7), 1382-1390.[4]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling using a Radiometric Assay
Objective: To determine the IC50 values of a test compound against a panel of kinases.
Materials:
-
Purified kinases
-
Peptide or protein substrates specific for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilution (or DMSO for control).
-
Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P in a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement Assay using Western Blot
Objective: To confirm that the compound inhibits the target kinase in a cellular context by monitoring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated substrate
-
Primary antibody for the total substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Visualizations
Caption: Simplified Rho/ROCK signaling pathway.
Caption: Workflow for assessing kinase inhibitor selectivity.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
troubleshooting inconsistent results in N-methylchroman-6-amine experiments
Technical Support Center: N-methylchroman-6-amine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with this compound. The information is designed to help identify and resolve common issues encountered during synthesis, purification, and application in biological assays.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Question 1: My synthesis of this compound resulted in a low yield and multiple unexpected spots on my TLC plate. What are the likely causes?
Answer: Low yields and multiple byproducts in the synthesis of this compound can stem from several factors. Common issues include incomplete reaction, side reactions, and degradation of the product.
-
Incomplete Reaction: The reductive amination process to introduce the methyl group may be inefficient. Ensure your reducing agent (e.g., sodium cyanoborohydride) is fresh and used in the correct stoichiometric ratio. The reaction pH is also critical; it should be maintained in a mildly acidic range (pH 5-6) to facilitate imine formation without inactivating the amine.
-
Side Reactions: Over-alkylation can occur, leading to the formation of N,N-dimethylchroman-6-amine.[1] Using a controlled amount of the methylating agent and monitoring the reaction closely by TLC or LC-MS can mitigate this. Aldol condensation or other side reactions involving the chromanone precursor can also generate impurities if reaction conditions are not optimal.[2]
-
Starting Material Quality: Ensure the purity of the precursor, 6-aminochroman, as impurities in the starting material will carry through and complicate the purification process.
Troubleshooting Workflow for Synthesis
Question 2: I am having difficulty purifying this compound by column chromatography. The compound seems to be streaking on the column.
Answer: Streaking of amines on silica gel columns is a common problem due to the interaction of the basic amine group with the acidic silica surface. This can lead to poor separation and sample loss.
To resolve this, you can:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia in your solvent mixture (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a C18-functionalized silica for reverse-phase chromatography if your compound is sufficiently nonpolar.
-
Salt Formation: You can convert the amine to a salt (e.g., hydrochloride) before purification, which may behave better chromatographically, although this will require a subsequent neutralization step.
Handling & Storage
Question 3: I've observed a color change in my stored this compound sample (from off-white to brownish), and its purity has decreased according to LC-MS analysis. Why is this happening?
Answer: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light.[3] The observed color change is a strong indicator of oxidative degradation.
To ensure the stability of this compound:
-
Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light.
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage).
-
Solvent: If stored in solution, use a deoxygenated solvent. Be aware that prolonged storage in certain solvents, like DMSO, can also lead to degradation.
| Storage Condition | Recommended | Not Recommended |
| Atmosphere | Inert (Argon, Nitrogen) | Air |
| Light | Amber vial / darkness | Clear vial / ambient light |
| Temperature | -20°C or lower | Room temperature |
| Form | Solid (lyophilized powder) | Solution in DMSO (long-term) |
Biological Assays
Question 4: My dose-response curve for this compound in a cell-based assay is inconsistent and not reproducible. What could be the cause?
Answer: Inconsistent results in biological assays can be due to issues with the compound itself, the assay protocol, or cell health.
-
Compound Solubility: this compound may have limited solubility in aqueous assay media. Precipitation of the compound at higher concentrations will lead to inaccurate dosing and a flattened dose-response curve. Always check the solubility of your compound in the final assay buffer. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) and consistent across all wells.
-
Assay Interference: The compound may interfere with the assay technology. For example, in fluorescence-based assays, it could be auto-fluorescent or a quencher. In enzyme-based assays, it might react directly with assay reagents.[4] Running proper controls, such as the compound in a cell-free assay buffer, can help identify such interference.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. High concentrations of the compound or the vehicle (DMSO) might be causing cytotoxicity, which can confound the results. A separate cytotoxicity assay (e.g., MTT or trypan blue exclusion) is recommended.
Hypothetical Signaling Pathway for this compound
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general method for the synthesis of this compound from 6-aminochroman.
Materials:
-
6-aminochroman
-
Formaldehyde (37% in H₂O)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent: 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine
Procedure:
-
Dissolve 6-aminochroman (1.0 eq) in methanol in a round-bottom flask.
-
Add aqueous formaldehyde (1.1 eq).
-
Adjust the pH of the solution to approximately 6 by adding glacial acetic acid dropwise.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (staining with ninhydrin can help visualize the primary amine starting material). The reaction is typically complete in 3-12 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using the specified eluent system.
Table of Expected vs. Inconsistent 1H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (ppm) | Inconsistent Result (ppm) & Possible Reason |
| Aromatic Protons | 6.5-7.0 (m, 3H) | Broader peaks, additional signals: Impurity or degradation |
| -OCH₂- | 4.1-4.2 (t, 2H) | Shifted or split differently: Structural isomer |
| -NCH₃ | 2.8 (s, 3H) | Additional singlet around 2.9-3.0 ppm: Presence of N,N-dimethyl byproduct |
| -CH₂- (ring) | 2.7-2.8 (t, 2H) | Complex multiplets: Mixture of compounds |
| -CH₂- (ring) | 1.9-2.0 (m, 2H) | Distorted multiplet: Impurity overlap |
Protocol 2: Cell-Based Fluorescence Assay
This protocol outlines a generic fluorescence-based assay to measure the activity of this compound on a hypothetical cellular target.
Materials:
-
Cells expressing the target of interest
-
Assay medium (e.g., Opti-MEM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent substrate/dye
-
384-well black, clear-bottom assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Perform a serial dilution of the this compound stock solution in assay medium to prepare working concentrations. Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).
-
Compound Addition: Remove the cell culture medium and add the prepared compound solutions to the wells. Include "vehicle only" (e.g., 0.5% DMSO) and "no treatment" controls.
-
Incubation: Incubate the plate for the desired time at 37°C in a CO₂ incubator.
-
Assay Readout: Add the fluorescent substrate/dye according to the manufacturer's instructions. Incubate as required.
-
Data Acquisition: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
Troubleshooting Decision Tree for Biological Assays
References
Validation & Comparative
A Comparative Efficacy Analysis of N-Methylchroman-6-amine and Its Analogs in Neuroprotection
This guide provides a comparative analysis of the efficacy of N-methylchroman-6-amine and its analogs, focusing on their neuroprotective and antioxidant properties. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Quantitative Efficacy Data
One such derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been studied for its neuroprotective effects against excitotoxicity, a key factor in neurodegenerative diseases. The following table summarizes the inhibitory concentration (IC50) of BL-M against N-methyl-D-aspartate (NMDA)-induced neuronal cell death, compared to the clinically used drug, memantine.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced excitotoxicity in primary rat cortical cells | 6.92 | Memantine | 4.68 |
Table 1: Neuroprotective Efficacy of a Chroman Analog against NMDA-Induced Excitotoxicity.
In another study focusing on antioxidant activity, a comparison was made between 6-amino-6-deoxy-L-ascorbic acid and its N-methyl analog. While not chroman derivatives, this study provides a model for understanding the potential impact of N-methylation on antioxidant potency. The following table presents the IC50 values from DPPH and ABTS radical scavenging assays.
| Compound | DPPH Radical Scavenging Assay (IC50 in µg/mL) | ABTS Radical Scavenging Assay (IC50 in µg/mL) |
| 6-amino-6-deoxy-L-ascorbic acid (D1) | 3.87 | 4.45 |
| N-methyl-6-amino-6-deoxy-L-ascorbic acid (D2) | 7.51 | 5.65 |
| L-ascorbic acid (AA) - Reference | 3.57 | 3.89 |
Table 2: Antioxidant Activity of a 6-Amino Compound and its N-Methyl Analog.[1]
These data suggest that N-methylation can influence the biological activity of amino-containing compounds, although the specific impact on chroman-6-amine derivatives requires further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Neuroprotection Assay against NMDA-Induced Excitotoxicity
This protocol is based on the methodology used to evaluate the neuroprotective effects of the chroman analog BL-M.
-
Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of rat embryos. The cells are plated on poly-L-lysine-coated plates and cultured in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Induction of Excitotoxicity: After 7-9 days in culture, the neurons are exposed to 300 µM N-methyl-D-aspartate (NMDA) to induce excitotoxicity. The test compounds (e.g., BL-M, memantine) are co-treated at various concentrations.
-
Assessment of Cell Viability: Cell viability is assessed 24 hours after NMDA treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (untreated) cells.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the NMDA-induced cell death, are calculated from the concentration-response curves.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of compounds.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent.
-
Assay Procedure: An aliquot of the test compound solution at various concentrations is added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used method for assessing antioxidant activity.
-
Preparation of ABTS Radical Cation (ABTS•+): ABTS is dissolved in water, and potassium persulfate is added to produce the ABTS radical cation. The solution is left in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: The test compound at various concentrations is added to the diluted ABTS•+ solution. The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
Visualizations
Signaling Pathway of Neuroprotection
The neuroprotective effects of certain chroman derivatives may involve the activation of pro-survival signaling pathways. The diagram below illustrates a potential pathway involving the activation of ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein), which can be triggered by some neuroprotective compounds.
A potential signaling pathway for neuroprotection by chroman derivatives.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a logical workflow for comparing the efficacy of this compound and its analogs.
Workflow for comparing the efficacy of chroman-6-amine analogs.
References
A Comparative Analysis of N-methylchroman-6-amine and Other Chroman Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various chroman derivatives, supported by experimental data. It is important to note that at the time of publication, specific biological assay data for N-methylchroman-6-amine was not available in the peer-reviewed literature. Therefore, this guide focuses on the biological activities of structurally related chroman derivatives to provide a valuable comparative context for future research and development.
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of chroman have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. This guide delves into the biological evaluation of various chroman derivatives, with a particular focus on analogues of 6-aminochroman, to inform on their potential therapeutic applications.
Anticancer Activity of Chroman Derivatives
Several studies have highlighted the potential of chroman derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Table 1: Anticancer Activity of 6-Amino-2-styrylchromone Derivatives against HT-29 Colon Cancer Cells
| Compound | Substitution on Styryl Ring | IC₅₀ (µM) |
| 9a | 4-OCH₃ | > 100 |
| 9b | 4-CH₃ | > 100 |
| 9c | 4-F | 85.3 |
| 9d | 4-Cl | 72.4 |
| 9e | 4-Br | 69.8 |
| 9f | 4-NO₂ | 45.2 |
| 9g | 3,4-di-OCH₃ | > 100 |
| 9h | 3,4,5-tri-OCH₃ | 28.9 |
| 5-Fluorouracil (5-FU) | - | 35.7 |
Data extracted from a study on the synthesis and evaluation of 6-amino-2-styrylchromones as anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the 6-amino-2-styrylchromone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human colon adenocarcinoma cells (HT-29) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the chroman derivatives or the positive control (5-Fluorouracil) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Signaling Pathway: Apoptosis Induction
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, generalized pathway of apoptosis that can be triggered by cytotoxic compounds.
Caption: Intrinsic pathway of apoptosis.
Neuroprotective Activity of Chroman Derivatives
Chroman derivatives have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease. A key target in this area is the inhibition of cholinesterase enzymes.
Table 2: Butyrylcholinesterase (BuChE) Inhibition by gem-Dimethyl-chroman-4-amine Derivatives
| Compound | Substitution on Amine | IC₅₀ (µM) |
| 4a | Benzyl | 12 ± 1 |
| 4b | 4-Methoxybenzyl | 15 ± 2 |
| 4c | 3,4-Dimethoxybenzyl | 22 ± 2 |
| 4d | 2-Phenylethyl | 7.6 ± 0.9 |
| 4e | 3-Phenylpropyl | 9.1 ± 0.8 |
| Donepezil | - | 3.5 ± 0.3 |
Data extracted from a study on the evaluation of chromane derivatives as promising scaffolds for lead discovery within Alzheimer's disease.[1]
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
The inhibitory activity of the chroman derivatives against butyrylcholinesterase (BuChE) was measured using a modified Ellman's spectrophotometric method.
-
Reaction Mixture Preparation: The reaction mixture contained 145 µL of 100 mM potassium phosphate buffer (pH 8.0), 20 µL of the test compound solution at different concentrations, and 20 µL of BuChE enzyme solution.
-
Pre-incubation: The mixture was pre-incubated for 15 minutes at 37°C.
-
Substrate Addition: The reaction was initiated by adding 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of 10 mM butyrylthiocholine iodide (BTCI).
-
Absorbance Measurement: The hydrolysis of BTCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) was determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Experimental Workflow: Drug Discovery for Alzheimer's Disease
The following diagram outlines a simplified workflow for the discovery of new drugs targeting Alzheimer's disease.
Caption: Alzheimer's drug discovery workflow.
Conclusion and Future Directions
The chroman scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this guide provides a snapshot of the anticancer and neuroprotective potential of various chroman derivatives, the absence of data for this compound highlights a gap in the current research landscape. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. Such investigations will be crucial in elucidating the structure-activity relationships within this subclass of chromans and determining their potential for clinical development. The experimental protocols and comparative data presented herein offer a foundational framework for these future endeavors.
References
Comparative Analysis of N-methylchroman-6-amine and Analogs on Cancer Cell Line Viability
A guide for researchers on the cytotoxic potential of chroman derivatives, providing cross-validation of activity and detailed experimental protocols for reproducibility.
This guide offers a comparative overview of the anti-proliferative activity of N-methylchroman-6-amine and its structural analogs across various cancer cell lines. Due to the limited availability of public data on this compound, this document leverages published findings on closely related chroman derivatives to provide a baseline for its potential efficacy and mechanism of action. The information herein is intended to guide researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of this class of compounds.
Comparative Activity of Chroman Derivatives
The cytotoxic effects of chroman-based compounds have been evaluated in several cancer cell lines. The data presented below summarizes the activity of representative chroman derivatives, which can serve as a reference for predicting the potential efficacy of this compound.
| Compound | Cell Line | Assay Type | Activity Metric | Value |
| Chroman Derivative 6i | MCF-7 | GI50 | Growth | 34.7 µM |
| N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]... | LN229-V6R | SRB | IC50 | > 100 µM |
| Chroman-2,4-dione Derivative 13 | HL-60 | MTT | IC50 | 42.0 ± 2.7 µM |
| Chroman-2,4-dione Derivative 13 | MOLT-4 | MTT | IC50 | 24.4 ± 2.6 µM |
| Chroman-2,4-dione Derivative 11 | MCF-7 | MTT | IC50 | 68.4 ± 3.9 µM |
Experimental Protocols
To ensure the reproducibility of findings, detailed protocols for common assays used to assess the activity of anticancer compounds are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Materials:
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[3]
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add 50 µL of serum-free medium to each well.[3]
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[3]
-
Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm should be used for background correction.[2][3]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Analyze the samples by flow cytometry within one hour. The flow cytometer will detect the fluorescence of the stained cells, allowing for the quantification of different cell populations.[4]
Potential Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway that may be affected by chroman derivatives and a typical experimental workflow for evaluating their activity.
Caption: Potential inhibitory effect on the HIF-1α signaling pathway.
Caption: General workflow for assessing compound cytotoxicity.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of N-methylchroman-6-amine and related chroman derivatives, focusing on their potential therapeutic applications in neurodegenerative diseases and cancer. The information is compiled from various studies to offer a comprehensive overview of their synthesis, biological activity, and mechanisms of action.
Introduction to Chroman Derivatives
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds, including naturally occurring flavonoids and synthetic analogs.[1][2][3] Derivatives of chroman have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antioxidant effects.[3][4][5] This guide will focus on chroman-6-amine derivatives and the potential impact of N-methylation and other substitutions on their therapeutic properties.
Synthesis of Chroman-6-amine Derivatives
The synthesis of chroman-6-amine and its analogs typically involves multi-step reaction sequences. A general approach to synthesizing the chroman backbone involves the reaction of a substituted phenol with an appropriate three-carbon synthon. Subsequent functional group manipulations can introduce the amine at the 6-position.
A common strategy for the synthesis of chroman-4-ones, which can be precursors to other chroman derivatives, involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition.[6] For the synthesis of 6-amino-2-styrylchromones, a key step is the Claisen-Schmidt condensation.[2] The introduction of an amino group at the 6-position can be achieved through nitration followed by reduction.
N-methylation of the 6-amino group can be accomplished using standard alkylation procedures, such as reductive amination or reaction with a methylating agent in the presence of a base.
Comparative Biological Activity
This section compares the biological activity of various chroman derivatives, focusing on their anticancer and neuroprotective effects. The data is summarized from multiple studies and presented for comparative analysis.
Anticancer Activity
Several chroman derivatives have shown promising anticancer activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 6i (a chroman derivative) | MCF-7 (Breast Cancer) | GI50 | 34.7 | [5] |
| 6-Amino-2-styrylchromone (Compound 9h) | HT-29 (Colon Adenocarcinoma) | Comparable to 5-fluorouracil | - | [2] |
| Flavanone/Chromanone Derivatives (Compounds 1, 3, 5) | Colon Cancer Cell Lines | IC50 | 8 - 30 | [7] |
| Chroman-4-one Derivatives | Various Cancer Cell Lines | IC50 | Low micromolar range | [6] |
| 6-Pyrazolinylcoumarin (Compound 47) | CCRF-CEM (Leukemia) | GI50 | 1.88 | [8] |
| Spermatinamine Analogue 12 | HeLa (Cervix Adenocarcinoma) | IC50 | 5 - 10 | [9] |
| Spermatinamine Analogue 14 | MCF-7 (Breast Adenocarcinoma) | IC50 | 5 - 10 | [9] |
| Spermatinamine Analogue 15 | DU145 (Prostate Carcinoma) | IC50 | 5 - 10 | [9] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
The substitution pattern on the chroman ring plays a crucial role in determining the anticancer potency.[2][7]
-
For 6-pyrazolinylcoumarins, the nature and position of substituents on the pyrazoline and coumarin rings influence the antimitotic activity.[8]
-
In spermatinamine analogues, a longer polyamine linker and an aromatic oxime substitution were found to be beneficial for anticancer activity.[9]
-
The presence of a 2-styryl group in 6-aminochromones appears to be a key feature for their anticancer potential.[2]
Neuroprotective Activity
Chroman derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.
| Compound/Derivative | Assay | Effect | Reference |
| N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced excitotoxicity in rat cortical cells | Neuroprotective | [1] |
| Chroman-4-amines | Inhibition of BuChE and MAO | Inhibitory activity | [10] |
| 1,2-Dithiolane/chroman hybrids | Glutamate-induced oxidative stress in HT22 cells | Neuroprotective | [11] |
| Fiscalin derivatives | MPP+ and FeNTA induced cytotoxicity in SH-SY5Y cells | Neuroprotective | [12] |
Structure-Activity Relationship (SAR) Insights for Neuroprotective Activity:
-
The presence of a 1,2,4-oxadiazole or 1,2,3-triazole moiety in 1,2-dithiolane/chroman hybrids significantly improves neuroprotective activity against glutamate-induced oxidative stress.[11]
-
For chroman-4-amines, substitutions on the amine and the chroman ring affect their inhibitory activity against butyrylcholinesterase (BuChE) and monoamine oxidase (MAO).[10]
-
The antioxidant and ERK-CREB signaling activating properties of BL-M contribute to its neuroprotective effects.[1]
Signaling Pathways
The biological effects of chroman derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.
Neuroprotective Signaling Pathways
Several signaling pathways have been implicated in the neuroprotective effects of chroman derivatives. The ERK-CREB pathway is a key player in promoting neuronal survival and plasticity.
Caption: ERK-CREB signaling pathway activated by a chroman derivative.
Anticancer Signaling Pathways
The anticancer activity of chroman derivatives often involves the modulation of pathways that control cell proliferation, apoptosis, and survival, such as the PI3K/Akt and MAPK pathways.
Caption: PI3K/Akt and MAPK signaling pathways modulated by a chroman derivative.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of the chroman derivatives discussed in this guide.
In Vitro Anticancer Activity Assays
a) Sulforhodamine B (SRB) Assay: [5]
-
Cell Plating: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader to determine cell viability. The GI50 (Growth Inhibition of 50%) value is then calculated.
b) MTT Assay: [13]
-
Cell Plating and Treatment: Similar to the SRB assay, cells are plated and treated with the test compounds.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured, which is proportional to the number of viable cells. The IC50 (Inhibitory Concentration 50%) value is calculated.
In Vitro Neuroprotective Activity Assays
a) Assay for Protection against Induced Cytotoxicity: [12]
-
Cell Culture and Differentiation: Neuronal cells (e.g., SH-SY5Y) are cultured and differentiated to acquire a mature neuronal phenotype.
-
Pre-treatment: Differentiated cells are pre-incubated with the test compounds for a short period (e.g., 30 minutes).
-
Induction of Cytotoxicity: A neurotoxin (e.g., MPP+ or FeNTA) is added to induce cell death.
-
Incubation: The cells are incubated for a specified time (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is assessed using methods like the Neutral Red uptake assay or MTT assay.
b) Experimental Workflow for Neuroprotective Agent Screening:
Caption: A typical workflow for screening neuroprotective compounds.
Conclusion and Future Directions
The compiled data suggests that chroman-6-amine and its derivatives are a promising class of compounds with significant potential in both oncology and neurology. The biological activity is highly dependent on the substitution pattern on the chroman ring system. While direct comparative data for this compound is not extensively available in the reviewed literature, the structure-activity relationships of related compounds suggest that N-methylation could influence factors such as lipophilicity, receptor binding affinity, and metabolic stability, thereby modulating the overall therapeutic efficacy.
Future research should focus on the systematic synthesis and evaluation of this compound and a library of its analogs to establish a clear quantitative structure-activity relationship (QSAR).[14][15][16][17][18] Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their anticancer and neuroprotective effects. Such studies will be instrumental in the development of novel and effective chroman-based therapeutics.
References
- 1. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unconfirmed Binding Affinity of N-methylchroman-6-amine: A Comparative Guide to Potential Target Receptors
For the attention of researchers, scientists, and drug development professionals, this guide addresses the current understanding of N-methylchroman-6-amine's binding affinity. As of the latest literature review, no direct experimental data confirming the binding profile of this compound is publicly available. However, based on the structure-activity relationships of analogous chroman and chromenone derivatives, this document provides a comparative analysis of potential receptor targets, primarily within the serotonin and sigma receptor families.
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The presence of an N-methylated amine at the 6-position suggests potential interactions with biogenic amine receptors. Literature on structurally related 3-amino-chromanes and 6-substituted chromenones indicates a propensity for binding to serotonin (5-HT) and sigma (σ) receptors, making these the most probable, albeit hypothesized, targets for this compound.
This guide, therefore, presents a comparison of the binding affinities of well-characterized ligands for key serotonin and sigma receptor subtypes. This information is intended to provide a valuable context for researchers interested in investigating the pharmacological profile of this compound.
Comparative Binding Affinities for Hypothesized Targets
The following table summarizes the binding affinities (Ki, in nM) of several standard reference compounds for the serotonin 5-HT1A, 5-HT2A, and sigma σ1 receptors. These receptors are highlighted due to the documented activity of various chroman derivatives at these sites.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Compound Type |
| This compound | Not Applicable | Not Available | Hypothesized Ligand |
| 8-OH-DPAT | 5-HT1A | 0.9 | Agonist |
| WAY-100635 | 5-HT1A | 0.9 | Antagonist |
| Serotonin (5-HT) | 5-HT1A | 3.2 | Endogenous Agonist |
| Ketanserin | 5-HT2A | 0.75 | Antagonist |
| DOI | 5-HT2A | 0.27 | Agonist |
| Serotonin (5-HT) | 5-HT2A | 10 | Endogenous Agonist |
| Haloperidol | σ1 | 3.0 | Antagonist |
| (+)-Pentazocine | σ1 | 3.2 | Agonist |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 | 27.2 | Ligand |
Note: The binding affinity of 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one, a chromenone derivative, is included to illustrate the affinity of a related scaffold for the σ1 receptor[1][2].
Experimental Protocols
To determine the binding affinity of a novel compound such as this compound, a competitive radioligand binding assay is the standard methodology. The following is a generalized protocol for such an assay.
Protocol: Competitive Radioligand Binding Assay for 5-HT and σ Receptors
1. Materials:
- Membrane Preparation: Homogenized cell membranes from a cell line recombinantly expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, or σ1).
- Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, --INVALID-LINK---Pentazocine for σ1).
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Serotonin for 5-HT receptors, 10 µM Haloperidol for σ1).
- Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).
- Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter and Cocktail.
2. Procedure:
- Incubation Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (this compound).
- Controls:
- Total Binding: Membrane preparation and radioligand only.
- Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
- Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing a Potential Signaling Pathway and Experimental Workflow
To further aid in the conceptualization of this compound's potential mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
Independent Verification of the Biological Effects of N-methylchroman-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylchroman-6-amine is a synthetic compound belonging to the chromane class of molecules. While specific experimental data on its biological effects are not extensively available in peer-reviewed literature, its structural similarity to known psychoactive compounds and neurotransmitters suggests a potential for interaction with monoaminergic systems. This guide provides a comparative analysis of the potential biological activities of this compound based on structure-activity relationships of related chromane and aminoindane derivatives. For a robust comparison, this guide contrasts these inferred properties with the well-established biological effects of three reference compounds known to modulate the serotonin, dopamine, and adrenergic systems: Serotonin , a major neurotransmitter; dopamine , another key neurotransmitter[1][2]; and epinephrine , a hormone and neurotransmitter that acts on adrenergic receptors.[3]
This document outlines standard experimental protocols to facilitate the independent verification of the potential biological effects of this compound and presents quantitative data for the reference compounds in clearly structured tables. Visualizations of potential signaling pathways and a general experimental workflow are also provided to guide further research.
Potential Biological Activities and Mechanism of Action
Based on its chemical structure, this compound is hypothesized to interact with one or more components of the monoaminergic system. The chromane moiety is found in compounds with a variety of biological activities, including neuroprotective and antioxidant effects.[4][5] The N-methylated amine group is a common feature in many centrally active compounds and neurotransmitters. Therefore, the potential biological targets for this compound include:
-
Serotonin Receptors: The structural resemblance to serotonin suggests a possible affinity for various serotonin receptor subtypes.[6][7][8]
-
Dopamine Receptors: The phenethylamine-like backbone within the this compound structure suggests potential interaction with dopamine receptors.[1][2][9]
-
Adrenergic Receptors: Similar to other phenethylamines, this compound may exhibit activity at adrenergic receptors.[3][10]
-
Monoamine Oxidase (MAO): Some chromanone derivatives have been shown to inhibit MAO, an enzyme critical in the metabolism of monoamine neurotransmitters.[11][12][13]
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for the reference compounds to provide a benchmark for the potential evaluation of this compound.
Table 1: Receptor Binding Affinities (Ki in nM) of Reference Compounds
| Compound | Serotonin Receptors | Dopamine Receptors | Adrenergic Receptors |
| Serotonin | 5-HT1A: ~3 nM | - | - |
| 5-HT1B: ~5 nM | |||
| 5-HT1D: ~4 nM | |||
| 5-HT2A: ~10 nM | |||
| 5-HT6: High Affinity | |||
| Dopamine | - | D1: ~1000 nM | - |
| D2: ~10 nM | |||
| D3: ~2.5 nM | |||
| D4: ~1 nM | |||
| D5: ~800 nM | |||
| Epinephrine | - | - | α1A: ~50 nM |
| α1B: ~30 nM | |||
| α2A: ~10 nM | |||
| β1: ~40 nM | |||
| β2: ~20 nM |
Table 2: Monoamine Oxidase Inhibition (IC50 in µM) of a Reference Chromanone
| Compound | MAO-A | MAO-B |
| 5-hydroxy-2-methyl-chroman-4-one | 13.97 | 3.23[11] |
Experimental Protocols
The following are detailed methodologies for key experiments to independently verify the potential biological effects of this compound.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of this compound for various serotonin, dopamine, and adrenergic receptor subtypes.
Materials:
-
Membrane preparations from cells expressing the specific receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
This compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound or buffer for total binding.
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand for the receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.
-
Determine the Ki value by non-linear regression analysis using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess the inhibitory potential of this compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[11]
-
This compound.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Spectrophotometer or fluorometer.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate the MAO enzyme (either MAO-A or MAO-B) with varying concentrations of this compound or buffer for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Hypothesized mechanism of this compound.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]
- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Importance of the aromatic ring in adrenergic amines. 6. Nonaromatic analogues of phenylethanolamine as inhibitors of phenylethanolamine N-methyltransferase: role of pi-electronic and steric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 13. The monoamine oxidase inhibition properties of selected structural analogues of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of N-Methylchroman-6-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-methylchroman-6-amine derivatives and related analogs, offering insights into how modifications to this scaffold can influence therapeutic potential, with a particular focus on applications in neurodegenerative and central nervous system (CNS) disorders.
While direct, comprehensive SAR studies on this compound derivatives are not extensively documented in publicly available literature, by examining structurally similar chroman and chromone derivatives, we can extrapolate key principles guiding the design of potent and selective agents. This guide synthesizes findings from studies on related compounds, including monoamine oxidase (MAO) inhibitors and serotonin 5-HT1A receptor antagonists, to provide a predictive framework for the SAR of the target class.
Comparative Analysis of Substituent Effects
The biological activity of chroman-based scaffolds is highly dependent on the nature and position of various substituents. The following tables summarize the observed effects of modifications at key positions on the chroman ring and the amine side chain, drawing from studies on related chromone and chroman derivatives.
Table 1: Structure-Activity Relationship of Substitutions on the Chroman/Chromone Ring
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Compound Class Example | Reference Biological Target | Quantitative Data (IC50/Ki) |
| C6 | Benzyloxy (e.g., 3-bromobenzyloxy) | Potent and selective MAO-B inhibition.[1][2] | Chromone | MAO-B | IC50 = 2.8 nM[1] |
| C6 | Methoxy | Can contribute to MAO-B inhibition.[2] | Chromone | MAO-B | - |
| C6 | Fluoro | Essential for high 5-HT1A receptor affinity.[3] | Chroman | 5-HT1A Receptor | - |
| C5 | Benzyloxy | Significantly weaker MAO-B inhibition compared to C6 substitution.[1] | Chromone | MAO-B | Several orders of magnitude weaker than C6 analogs.[1] |
| C3 | Acidic and aldehydic functional groups | Enhance MAO-B inhibitory potency when combined with C6-benzyloxy substitution.[1] | Chromone | MAO-B | IC50 = 2.8 nM (acidic), 3.7 nM (aldehydic)[1] |
| C4 | Oxo or Hydroxy | Improves selectivity for the 5-HT1A receptor.[3] | Chroman | 5-HT1A Receptor | - |
Table 2: Impact of N-Substituents on Receptor Affinity (by Analogy)
| Parent Scaffold | N-Substituent | Effect on Receptor Affinity | Target Receptor | Quantitative Data (Ki) |
| Oxide-bridged phenylmorphan | Methyl | Low affinity for opioid receptors.[4] | µ-Opioid | Ki > 5200 nM[4] |
| Oxide-bridged phenylmorphan | Phenethyl | High affinity and selectivity for the µ-opioid receptor.[4] | µ-Opioid | Ki = 1.1 nM[4] |
These findings suggest that for this compound derivatives, the nature of the substituent at the 6-position will be a critical determinant of biological activity and selectivity. Furthermore, while the N-methyl group is a defining feature, its impact on potency can be significant, as seen in the dramatic difference between N-methyl and N-phenethyl analogs in related scaffolds.[4]
The Role of N-Methylation
The introduction of a methyl group to a primary or secondary amine is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. In the context of this compound, the N-methyl group can be expected to:
-
Influence Basicity: N-methylation can alter the pKa of the amine, which in turn affects its ionization state at physiological pH and its ability to form ionic bonds with biological targets.
-
Impact Lipophilicity: The addition of a methyl group generally increases lipophilicity, which can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
-
Alter Binding Interactions: The methyl group can provide additional van der Waals interactions within a binding pocket or, conversely, introduce steric hindrance that prevents optimal binding.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below, based on the cited literature.
Synthesis of N-Methyl and N-Phenethyl Analogues[4]
A common synthetic route for N-alkylation of amine precursors involves reductive amination.
-
N-Methylation: The secondary amine precursor is treated with formaldehyde in a hydrogen atmosphere at room temperature. The product is then purified by chromatography.[4]
-
N-Phenethylation: The amine precursor is reacted with phenethyl bromide in an appropriate solvent to yield the N-phenethyl derivative.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay[1][2]
This assay determines the inhibitory potency of compounds against MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Substrate: A suitable substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is used.
-
Procedure: The test compound is pre-incubated with the enzyme at 37°C. The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product is measured spectrophotometrically or fluorometrically.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assays for 5-HT1A Receptor Affinity[3]
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor are used.
-
Radioligand: A high-affinity radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is used.
-
Procedure: The test compound, radioligand, and cell membranes are incubated together.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general workflow for SAR studies and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Hypothetical signaling pathway modulated by this compound derivatives.
References
- 1. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile of N-methylchroman-6-amine and Structurally Related Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of N-methylchroman-6-amine and similar chroman and aromatic amine derivatives. Due to the limited publicly available toxicological data for this compound, this guide focuses on the toxicological data of structurally related chromanone and chromone derivatives to provide a relevant comparative context. The information herein is intended to support researchers and drug development professionals in understanding the potential toxicities associated with this class of compounds.
Executive Summary
Data Presentation: In Vitro Cytotoxicity of Chromanone and Chromone Derivatives
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for various chromanone and chromone derivatives against different human cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Chromanone | 3-chlorophenylchromanone with 2-methylpyrazoline (B2) | A549 (Lung Carcinoma) | - | [1] |
| Chromanone | Norfloxacin derivative (F) | HepG2 (Hepatocellular Carcinoma) | 31.1 µg/mL | |
| Chromanone | Ciprofloxacin derivative (B) | CT26 (Murine Colon Carcinoma) | 20 µg/mL | |
| Chromone | Chromone 11b | MCF-7 (Breast Cancer), KB (Oral Cavity Cancer), NCI-H187 (Small Cell Lung Cancer) | Inactive | [2] |
| Chromone | Chromone 11c | KB (Oral Cavity Cancer) | 73.32 | [2] |
| Chromone | Chromone 11c | NCI-H187 (Small Cell Lung Cancer) | 36.79 | [2] |
| Chromone | 5-hydroxy-2-isopropyl-7-methoxychromone | - | - | [3] |
| Chroman-4-one | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition Assay | 1.5 | [4] |
| Chroman-4-one | n-propyl chain derivative (1k) | SIRT2 Inhibition Assay | 10.6 | [4] |
| Chromone | n-pentyl-substituted chromone (3a) | SIRT2 Inhibition Assay | 5.5 | [5] |
Note: The absence of a specific IC50 value indicates that the source reported the compound's activity qualitatively.
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the reproducibility and comparison of data. Below are summarized protocols for common in vitro toxicology assays.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000 to 5,000 cells per well and allow them to attach for at least 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Dilute the stock solution to a working concentration of 5 µg/mL in culture medium. Add 110 µL of the MTT solution to each well.[8]
-
Incubation: Incubate the plate for 4 to 6 hours in a standard tissue culture incubator.[8]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[9]
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[1]
-
Cell Preparation and Embedding: Suspend cells in low melting point agarose at 37°C and pipette onto a microscope slide pre-coated with normal melting point agarose.[10]
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA.[10] Apply an electric field (typically 1 V/cm) for about 20 minutes.[10] Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides to pH 7 and stain with a fluorescent DNA-binding dye, such as ethidium bromide or SYBR Green.[10]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[10]
In Vitro Hepatotoxicity Assays
Hepatotoxicity can be assessed using various in vitro models, with primary human hepatocytes being the gold standard, though cell lines like HepG2 and HepaRG are also widely used.[4][11]
-
Cell Culture: Culture primary hepatocytes or liver cell lines in appropriate media. For long-term studies, 3D culture models or co-cultures with other liver cell types can better mimic the in vivo environment.[11][12]
-
Compound Exposure: Treat the cells with the test compound for a relevant duration, which can range from hours to several days for chronic toxicity studies.[12]
-
Endpoint Measurement: Assess hepatotoxicity through various endpoints:
-
Cytotoxicity: Measured by assays like MTT, neutral red uptake, or lactate dehydrogenase (LDH) release.[4]
-
Apoptosis and Necrosis: Differentiated using specific assays that measure markers like caspase activity or membrane integrity.[4]
-
Steatosis and Phospholipidosis: Evaluated by staining for lipid accumulation.
-
Mitochondrial Toxicity: Assessed by measuring mitochondrial membrane potential or reactive oxygen species (ROS) generation.
-
Glutathione Depletion: Measured as an indicator of oxidative stress.
-
In Vitro Neurotoxicity Assays
In vitro neurotoxicity testing utilizes primary neuronal cultures, neuronal cell lines (e.g., SH-SY5Y), or iPSC-derived neurons to evaluate the adverse effects of compounds on the nervous system.[3]
-
Cell Culture: Culture neuronal cells in appropriate media, often on plates coated with substrates that promote neuronal attachment and differentiation.[13]
-
Compound Exposure: Expose the cultured neurons to the test compound.
-
Endpoint Measurement: Assess neurotoxicity through various functional and morphological endpoints:
-
Cell Viability: Measured using assays like MTT or by quantifying ATP levels.[13][14]
-
Neurite Outgrowth: Quantify the length and branching of neurites as an indicator of neuronal health and development.[3][15]
-
Neurotransmitter Systems: Measure changes in neurotransmitter uptake, release, or receptor binding.
-
Electrophysiological Activity: Use microelectrode arrays (MEAs) to measure changes in the electrical activity of neuronal networks.[3]
-
Calcium Homeostasis: Monitor intracellular calcium levels, as disruptions can indicate excitotoxicity.[16]
-
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key experimental workflows.
Caption: General workflow for in vitro toxicological assessment.
Caption: Cellular response pathways to a generic toxicant.
References
- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-methylchroman-6-amine
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling N-methylchroman-6-amine, a comprehensive understanding of the proper disposal procedures is paramount to ensure a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in line with general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] In the event of a spill, it should be contained with absorbent materials and the area should be thoroughly decontaminated.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is regulated and must be handled as hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4][5]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for collecting this compound waste.[1][2][3] The container should be in good condition with a secure lid.[2]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][6] Include the date of accumulation.[6]
-
-
Waste Accumulation and Storage:
-
Arranging for Professional Disposal:
-
The disposal of hazardous chemical waste must be handled by a licensed and certified waste disposal service.[1][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your this compound waste.[2][3] They will provide specific instructions and documentation required for the disposal process.
-
Quantitative Data for Amine Waste Disposal
| Parameter | Guideline | Source of Information |
| pH of Aqueous Waste | Generally, aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste.[8] | Safety Data Sheet (SDS), Institutional EHS Guidelines |
| Container Material | Chemically resistant plastic (e.g., HDPE) or glass, depending on compatibility.[3] | Chemical Compatibility Charts, SDS |
| Storage Temperature | Cool, well-ventilated area away from heat and ignition sources.[1] | Safety Data Sheet (SDS) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.
Caption: Workflow for the Proper Disposal of this compound.
Caption: Decision-Making Process for this compound Disposal.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. research.columbia.edu [research.columbia.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
